molecular formula C3H6FI B6171701 1-fluoro-2-iodopropane CAS No. 154874-10-9

1-fluoro-2-iodopropane

Cat. No.: B6171701
CAS No.: 154874-10-9
M. Wt: 188
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Description

1-fluoro-2-iodopropane is a useful research compound. Its molecular formula is C3H6FI and its molecular weight is 188. The purity is usually 95.
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Properties

CAS No.

154874-10-9

Molecular Formula

C3H6FI

Molecular Weight

188

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-iodopropane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodopropane (C₃H₆FI) is a halogenated alkane that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorine atom and an iodine atom on adjacent carbons of a propane backbone, offers a unique combination of reactivity and physicochemical properties. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[2][3] The presence of iodine provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the elaboration of complex molecular scaffolds.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic protocol with mechanistic insights, predicted analytical characterization, potential applications in drug discovery, and detailed safety and handling procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from reliable chemical databases.[1]

PropertyValueSource
Molecular Formula C₃H₆FIPubChem[1]
Molecular Weight 187.98 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(CF)IPubChem[1]
CAS Number 154874-10-9PubChem[1]
Predicted XLogP3 2.1PubChem[1]
Predicted Hydrogen Bond Donor Count 0PubChem[1]
Predicted Hydrogen Bond Acceptor Count 1PubChem[1]
Predicted Rotatable Bond Count 1PubChem[1]

Synthesis and Mechanism

Proposed Synthetic Protocol: Electrophilic Addition of Iodine Monofluoride to Propene

This protocol is based on well-established principles of electrophilic addition of interhalogens to alkenes.

Step 1: In Situ Generation of Iodine Monofluoride Iodine monofluoride can be generated from the reaction of elemental iodine (I₂) with a fluorine source, such as silver(I) fluoride (AgF).

Step 2: Reaction with Propene The generated iodine monofluoride then reacts with propene in an appropriate solvent. The reaction should be conducted at low temperatures to control the reactivity and minimize side reactions.

Detailed Experimental Workflow:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with a solution of propene in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath.

  • In Situ Reagent Generation and Addition: A solution of iodine (I₂) and silver(I) fluoride (AgF) in the same solvent is prepared and added dropwise to the cooled propene solution via the dropping funnel.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The silver iodide (AgI) precipitate is removed by filtration. The filtrate is washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

G reagents Iodine (I₂) + Silver(I) Fluoride (AgF) in Dichloromethane reaction_vessel Reaction Vessel (-78 °C) reagents->reaction_vessel Dropwise Addition propene Propene in Dichloromethane propene->reaction_vessel workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) reaction_vessel->workup Reaction Completion purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale: Markovnikov's Rule

The regioselectivity of this reaction is predicted to follow Markovnikov's rule. The interhalogen bond in I-F is polarized, with iodine being the more electrophilic center. In the first step of the electrophilic addition, the π-bond of propene attacks the iodine atom, leading to the formation of a more stable secondary carbocation at the C2 position. The fluoride ion then acts as a nucleophile, attacking the carbocation to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • CH₃ group (C3): A doublet due to coupling with the adjacent methine proton (³JHH). The chemical shift would be in the range of 1.5-2.0 ppm.

  • CH₂F group (C1): A doublet of doublets due to coupling with the adjacent methine proton (³JHH) and the fluorine atom (²JHF). The chemical shift would be significantly downfield due to the deshielding effect of the fluorine atom, likely in the range of 4.0-4.5 ppm.

  • CHI group (C2): A complex multiplet due to coupling with the methyl protons, the methylene protons, and the fluorine atom (³JHF). The chemical shift would be downfield due to the deshielding effect of the iodine atom, expected in the range of 4.2-4.7 ppm.

Predicted ¹³C NMR Spectrum
  • CH₃ group (C3): A signal in the range of 20-30 ppm.

  • CHI group (C2): A signal significantly downfield due to the heavy atom effect of iodine, likely in the range of 10-20 ppm.

  • CH₂F group (C1): A doublet due to coupling with the fluorine atom (¹JCF), with a large coupling constant (typically > 150 Hz). The chemical shift would be in the range of 80-90 ppm.

Predicted ¹⁹F NMR Spectrum

A single resonance is expected. The multiplicity will be a doublet of triplets due to coupling with the C1 protons (²JFH) and the C2 proton (³JFH). The chemical shift would be in the typical range for alkyl fluorides.[12][13][14]

Predicted Mass Spectrum

The molecular ion peak (M⁺) would be observed at m/z = 188. Key fragmentation patterns would include the loss of an iodine atom ([M-I]⁺ at m/z = 61) and the loss of a fluorine atom ([M-F]⁺ at m/z = 169). The base peak is likely to be the propyl cation ([C₃H₆]⁺) at m/z = 42 or the isopropyl cation ([C₃H₇]⁺) at m/z = 43.[8][9][15]

Data Type Predicted Features
¹H NMR δ 1.5-2.0 (d, 3H), 4.0-4.5 (dd, 2H), 4.2-4.7 (m, 1H)
¹³C NMR δ 10-20, 20-30, 80-90 (d, ¹JCF > 150 Hz)
¹⁹F NMR Doublet of triplets
Mass Spec (EI) M⁺ at m/z 188, significant fragments at m/z 169, 127, 61, 43

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for medicinal chemists.

  • Introduction of Fluorine: Fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation. It can also increase binding affinity through favorable electronic interactions and modulate the pKa of nearby functional groups.[2][3]

  • Versatile Synthetic Handle: The iodine atom is an excellent leaving group in nucleophilic substitution reactions and is readily used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds. This allows for the facile introduction of the fluorinated propyl scaffold into a wide range of molecular architectures.

G start This compound substitution Nucleophilic Substitution (e.g., with R-NH₂, R-OH, R-SH) start->substitution coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling product1 Fluorinated Amines, Ethers, Thioethers substitution->product1 product2 Complex Fluorinated Molecules coupling->product2 application Drug Candidates with Improved Properties product1->application product2->application

Caption: Potential synthetic utility of this compound in medicinal chemistry.

Safety and Handling

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: A flame-retardant lab coat, and gloves resistant to halogenated organic compounds (e.g., Viton®, butyl rubber) should be worn.

    • Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

  • Handling and Storage:

    • Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (n.d.). Retrieved February 7, 2026, from [Link]

  • HEPTAFLUORO-2-IODOPROPANE-N,N-DIETHYLANILINE COMPLEX 1:1 - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 7, 2026, from [Link]

  • 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (n.d.). Retrieved February 7, 2026, from [Link]

  • This compound | C3H6FI | CID 20029253 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 19Flourine NMR. (n.d.). Retrieved February 7, 2026, from [Link]

  • Haloalkanes Standard (1X1 mL) - Safety Data Sheet. (n.d.). Retrieved February 7, 2026, from [Link]

  • mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]

  • What are the safety considerations when handling alkanes? - TutorChase. (n.d.). Retrieved February 7, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 7, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved February 7, 2026, from [Link]

  • mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]

  • and explaining 13C NMR spectrum of 1-iodo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]

  • 5.2 Mass Spectrometry - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1-Chloro-2-fluoro-3-iodopropane | C3H5ClFI | CID 21731134 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Spectroscopic Data of 1-fluoro-2-iodopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-fluoro-2-iodopropane. In the absence of extensive experimental spectra in publicly available databases, this document leverages high-fidelity predictive methodologies, substantiated by empirical data from structurally analogous compounds, to offer a robust and scientifically grounded spectroscopic profile. This approach ensures a trustworthy and expert-driven resource for researchers utilizing this compound in their work.

Molecular Structure and Spectroscopic Overview

This compound (C₃H₆FI) is a halogenated propane derivative with a stereocenter at the carbon bearing the iodine atom. Its structure presents a unique combination of substituents that give rise to a distinct spectroscopic fingerprint. The presence of both fluorine and iodine atoms significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic chemical shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. The significant mass and specific isotopic distribution of iodine, along with the carbon-halogen bond vibrations, define its mass spectrum and infrared (IR) spectrum, respectively.

Figure 2: Predicted ¹H NMR coupling network for this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three signals, one for each of the chemically distinct carbon atoms. The presence of fluorine will induce significant C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
CH₃25 - 30Singlet-
CH-I15 - 20Doublet²J(C,F) ≈ 20-25
CH₂F80 - 85Doublet¹J(C,F) ≈ 170-180

Interpretation and Justification:

  • CH₃ Carbon: The methyl carbon is expected to resonate in the typical aliphatic region, around 25-30 ppm. This is slightly downfield from the methyl carbons in 2-iodopropane (which appear around 27 ppm) due to the influence of the nearby fluorine. [1]

  • CH-I Carbon: The carbon bonded to iodine is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift, predicted to be in the 15-20 ppm range. This is a well-documented phenomenon in the ¹³C NMR of iodoalkanes; for instance, the C-I carbon in 2-iodopropane resonates at approximately 21.1 ppm. [1]This signal is expected to be a doublet due to two-bond coupling with the fluorine atom.

  • CH₂F Carbon: The carbon directly attached to the fluorine atom will experience a strong deshielding effect, shifting its resonance significantly downfield to the 80-85 ppm region. This is characteristic of carbons bonded to fluorine. [2]The signal will appear as a large doublet due to the one-bond C-F coupling, which is typically in the range of 170-180 Hz. [3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor and perform phasing and baseline correction.

    • Integrate the signals to confirm the proton ratios.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

    • Process the data with a larger line broadening factor compared to the ¹H spectrum.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants from both spectra to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
188[C₃H₆FI]⁺Molecular ion (M⁺)
127[I]⁺Loss of the propyl fluoride radical
61[C₃H₆F]⁺Loss of the iodine radical (likely a major fragment)
43[C₃H₇]⁺Loss of both fluorine and iodine

Interpretation and Justification:

The mass spectrum of this compound is expected to be dominated by fragmentation pathways initiated by the cleavage of the weakest bond, which is the C-I bond. [4]

  • Molecular Ion (m/z 188): The molecular ion peak is expected to be observed, though it may be of low intensity due to the facile cleavage of the C-I bond.

  • Loss of Iodine (m/z 61): The most prominent fragmentation pathway is predicted to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) and the formation of a secondary carbocation at m/z 61 ([C₃H₆F]⁺). This fragment is likely to be the base peak in the spectrum.

  • Iodine Cation (m/z 127): A significant peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also anticipated. This arises from the cleavage of the C-I bond with the charge residing on the iodine atom.

  • Propyl Cation (m/z 43): The loss of both halogen atoms would lead to the formation of a propyl cation at m/z 43.

Mass_Spec_Fragmentation M [C₃H₆FI]⁺ (m/z 188) F1 [C₃H₆F]⁺ (m/z 61) M->F1 - I• F2 [I]⁺ (m/z 127) M->F2 - C₃H₆F•

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) as a standard method for generating fragments and a molecular ion. Chemical ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

  • Mass Analysis: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2950 - 2850C-H stretch (sp³)Medium to Strong
1470 - 1370C-H bendMedium
1150 - 1050C-F stretchStrong
600 - 500C-I stretchMedium to Strong

Interpretation and Justification:

  • C-H Vibrations: The spectrum will be characterized by C-H stretching absorptions in the 2950-2850 cm⁻¹ region and C-H bending vibrations between 1470 and 1370 cm⁻¹, typical for sp³ hybridized carbons. [5]

  • C-F Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is expected, corresponding to the C-F stretching vibration. The exact position will be influenced by the other substituents on the propane backbone. [6]

  • C-I Stretch: A medium to strong absorption in the lower frequency "fingerprint" region, between 600 and 500 cm⁻¹, is characteristic of the C-I stretching vibration. [7]The presence of this band is a key indicator of the iodo-substituent.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty salt plates or the solvent-filled cell prior to running the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating computational predictions with empirical data from structurally related compounds, we have established a reliable and scientifically rigorous spectroscopic profile. The detailed methodologies and interpretations herein are designed to empower researchers in their synthetic and analytical endeavors involving this halogenated propane derivative.

References

  • ChemAxon. (2023). NMR Predictor. [Link] [8]2. ACD/Labs. (2023). NMR Prediction. [Link] [9]3. Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. [Link] [1]4. NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link] [10]5. NMRDB.org. (n.d.). Predict all NMR spectra. [Link] [11]6. University of Regensburg. (n.d.). Chemical Shifts. [Link] [12]7. Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link] [13]8. Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link] [14]9. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link] [2]10. University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. [Link]

Sources

Technical Guide: Expected 1H NMR Spectral Analysis of 1-Fluoro-2-Iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive theoretical reconstruction of the 1H NMR spectrum for 1-fluoro-2-iodopropane (CAS 773-20-6) . Due to the presence of a chiral center at C2 and the heteronuclear coupling with Fluorine-19 (


, 100% abundance), this molecule exhibits a highly complex spin system (

or more accurately

where Z is

F).

Researchers analyzing this motif must anticipate diastereotopic splitting of the C1 methylene protons and large heteronuclear coupling constants that will dominate the spectral landscape. This guide details the expected chemical shifts, coupling patterns, and a self-validating experimental protocol to confirm identity.

Part 1: Structural Analysis & Spin System

The Chiral Influence

The carbon at position 2 (C2) is a stereogenic center. Consequently, the two protons on C1 (


) are diastereotopic . They are chemically and magnetically non-equivalent (

).[1]
  • Symmetry:

    
     (No plane of symmetry).
    
  • Spin System: The protons form a higher-order system.[2]

    • Methyl (

      
      ):  3 equivalent protons (
      
      
      
      ).[1]
    • Methine (

      
      ):  1 proton (
      
      
      
      or
      
      
      ).[1]
    • Methylene (

      
      ):  2 non-equivalent protons (
      
      
      
      and
      
      
      ).[1]
    • Fluorine (

      
      ):  1 nucleus (
      
      
      
      ).[1]
J-Coupling Network Visualization

The following diagram illustrates the connectivity and the expected scalar couplings that define the multiplet structures.

G F 19F Nucleus H_a H(a) (C1) Diastereotopic F->H_a 2J_HF ~47 Hz H_b H(b) (C1) Diastereotopic F->H_b 2J_HF ~47 Hz H_c H(c) (C2) Methine F->H_c 3J_HF ~15-22 Hz Me CH3 (C3) Methyl F->Me 4J_HF ~1-2 Hz H_a->H_b 2J_HH ~10-12 Hz H_a->H_c 3J_HH ~4-8 Hz H_b->H_c 3J_HH ~4-8 Hz H_c->Me 3J_HH ~7 Hz

Figure 1: Spin coupling network of this compound showing magnitude of J-interactions.

Part 2: Predicted Spectral Parameters

The following data is synthesized from substituent increment calculations and empirical data from analogous 1-fluoro-2-haloalkanes.

Chemical Shifts ( ) & Multiplicities[1]
Proton GroupPosition

(ppm)
IntegralMultiplicity Description
Methyl (

)
C31.95 - 2.05 3HDoublet of doublets (dd) Major splitting by

(

); minor broadening/splitting by F (

).[1]
Methine (

)
C24.20 - 4.40 1HMultiplet (dqd-like) Complex pattern due to overlap of couplings to

,

, and

.[1]
Methylene (

)
C14.45 - 4.70 2HTwo distinct multiplets Each proton (

) appears as a wide doublet of doublets of doublets (ddd) dominated by the large

.
Coupling Constants (J-Values)
  • Geminal Fluorine-Proton (

    
    ): 
    
    • Value: 47.0 ± 1.0 Hz [1]

    • Significance: This is the diagnostic feature.[3][4] The C1 protons will be split into doublets separated by nearly 0.1 ppm on a 400 MHz instrument solely by this coupling.

  • Vicinal Fluorine-Proton (

    
    ): 
    
    • Value: 18.0 - 22.0 Hz

    • Significance: Determines the width of the methine (

      
      ) signal. This value is rotamer-dependent but averages high in free chains.
      
  • Geminal Proton-Proton (

    
    ): 
    
    • Value: 10.0 - 12.0 Hz

    • Significance: Splits the diastereotopic

      
       and 
      
      
      
      signals from each other.
  • Vicinal Proton-Proton (

    
    ): 
    
    • Value: 6.5 - 7.5 Hz

    • Significance: Standard alkyl coupling between C2-C3 and C1-C2.

Part 3: Detailed Signal Analysis

The Methylene Region (4.4 - 4.7 ppm)

This region is the most confusing for novices. You will NOT see a simple doublet or triplet.

  • Appearance: You will see two "clusters" of signals.

  • Deconvolution:

    • Each proton (

      
       and 
      
      
      
      ) is split by Fluorine (
      
      
      Hz).[1][5] This creates two "wings" for each proton.[1]
    • Each wing is split by the geminal partner (

      
       Hz).
      
    • Each sub-peak is split by the vicinal methine

      
       (
      
      
      
      Hz).
  • Result: A "ddd" pattern for each proton, likely overlapping to form a complex higher-order multiplet spanning 0.3-0.4 ppm.

The Methine Region (4.2 - 4.4 ppm)

The methine proton is deshielded by Iodine (


-effect) and Fluorine (

-effect).
  • Coupling: It couples to the methyl group (3H,

    
    ), the two C1 protons (2H, 
    
    
    
    ), and the Fluorine (1F,
    
    
    ).
  • Visual: A very broad multiplet. If

    
     is large (~20Hz), the signal may appear as a wide quartet-like structure with fine splitting.
    

Part 4: Experimental Protocol (Self-Validating)

To confirm the structure and resolve the complex couplings, follow this specific workflow.

Sample Preparation
  • Solvent: Benzene-d6 is recommended over CDCl3 if available. The magnetic anisotropy of benzene often resolves overlapping diastereotopic protons better than chloroform.

  • Concentration: 10-15 mg in 0.6 mL solvent. Avoid high concentrations to prevent viscosity broadening.

Acquisition Parameters[1]
  • Spectral Width: Ensure the window covers -2 ppm to 10 ppm.

  • Acquisition Time: >3.0 seconds (to resolve small

    
     couplings).
    
  • Pulse Angle: 30°.[1]

Validation Step: Decoupling (Essential)

Because the


 (47 Hz) dominates the spectrum, the most authoritative validation is a 

-decoupled

experiment (

)
.
  • Result of Decoupling:

    • The massive 47 Hz splitting in the 4.5 ppm region collapses.

    • The diastereotopic protons (

      
      ) simplify from ddd  to dd  (geminal + vicinal).
      
    • The methine signal simplifies significantly, allowing accurate measurement of

      
      .
      
Analytical Workflow Diagram

Workflow Start Crude Sample Std_1H Standard 1H NMR (Observe ddd at 4.5 ppm?) Start->Std_1H Check_F Check 2J_HF Is split ~47 Hz? Std_1H->Check_F Decouple Run 1H{19F} Decoupled Check_F->Decouple Yes (Complex) Structure Structure Validated: This compound Check_F->Structure No (Wrong Molecule) Confirm Simplify to ABX System Confirm Diastereotopicity Decouple->Confirm Confirm->Structure

Figure 2: Decision tree for validating fluorinated alkyl halides via NMR.

References

  • PubChem. (n.d.).[1][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Reich, H. J. (n.d.). Coupling Constants: H-F Couplings. University of Wisconsin-Madison. Retrieved from [Link]

  • San Fabian, J., Guilleme, J., & Diez, E. (1998).[7] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference for substituent effects). Wiley.[1]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-Fluoro-2-Iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1-fluoro-2-iodopropane. In the absence of a publicly available reference spectrum in major databases such as the NIST/EPA/NIH Mass Spectral Library[1][2][3][4] and the Wiley Registry of Mass Spectral Data[1][5][6][7][8][9], this document leverages fundamental principles of mass spectrometry and spectral data from analogous compounds to predict fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this bifunctional haloalkane is expected to behave under electron ionization conditions. We will explore the causal factors influencing fragmentation, propose a detailed analytical workflow, and present predicted mass spectral data.

Introduction: The Analytical Challenge of Bifunctional Haloalkanes

This compound presents a unique analytical challenge due to the presence of two different halogen atoms with disparate electronegativity and bond strengths on a propane backbone. Understanding its mass spectrometric fragmentation is crucial for its identification and characterization in various matrices. Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[10][11] This fragmentation is not random; it follows predictable pathways that are dictated by the underlying chemical structure, providing a "fingerprint" for the molecule.[12]

The core of this guide is to dissect the competing fragmentation pathways influenced by the C-F and C-I bonds. The significant difference in bond dissociation energies between the C-I bond (approximately 234 kJ/mol) and the C-F bond (approximately 485 kJ/mol) is the primary determinant of the fragmentation cascade.

Predicted Electron Ionization Mass Spectrum of this compound

Based on the principles of mass spectrometry, the electron ionization of this compound is expected to produce a molecular ion and several key fragment ions. The relative abundances of these ions will be governed by the stability of the resulting cations and neutral losses.

The Molecular Ion

The molecular ion (M⁺•) of this compound (C₃H₆FI) has a nominal molecular weight of 188 g/mol . Its appearance in the mass spectrum is anticipated, though its intensity may be diminished due to the lability of the C-I bond, which encourages prompt fragmentation.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bond. In this case, the C-I bond is significantly weaker than the C-F and C-C bonds, making its cleavage the most probable initial fragmentation event.[13][14][15]

Key Predicted Fragmentation Pathways:

  • Loss of Iodine Radical (•I): This is the most anticipated primary fragmentation, resulting in the formation of a secondary carbocation at m/z 61. The stability of this secondary carbocation suggests that this will be a prominent, if not the base, peak in the spectrum.

    • [CH₃CH(I)CH₂F]⁺• → [CH₃CHCH₂F]⁺ + •I

  • Alpha-Cleavage adjacent to Fluorine: Cleavage of the C-C bond alpha to the fluorine atom can lead to the formation of a [CH₂F]⁺ ion at m/z 33.

  • Cleavage of the Propane Backbone: Fragmentation of the carbon skeleton can lead to various smaller fragments. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would yield a fragment at m/z 173.

The following diagram illustrates the predicted primary fragmentation pathways:

G M [CH₃CH(I)CH₂F]⁺• m/z = 188 F1 [CH₃CHCH₂F]⁺ m/z = 61 M->F1 - •I F2 [CH₂F]⁺ m/z = 33 M->F2 - •CH(I)CH₃ F3 [CH(I)CH₂F]⁺• m/z = 173 M->F3 - •CH₃

Caption: Predicted primary fragmentation of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions, their proposed structures, and their anticipated relative abundances in the mass spectrum of this compound.

m/zProposed Ion StructurePredicted Relative AbundanceRationale
188[CH₃CH(I)CH₂F]⁺•LowMolecular ion; prone to fragmentation.
127[I]⁺ModerateIodine cation; common in iodoalkane spectra.
61[CH₃CHCH₂F]⁺High (likely base peak)Stable secondary carbocation formed by loss of iodine.
43[C₃H₇]⁺ModeratePropyl cation from fragmentation of the carbon backbone.
33[CH₂F]⁺ModerateResult of alpha-cleavage adjacent to the fluorine atom.
27[C₂H₃]⁺ModerateCommon hydrocarbon fragment.

Experimental Protocol: A Self-Validating System

A robust experimental protocol is essential for obtaining reliable mass spectrometric data. The following outlines a detailed, self-validating workflow for the analysis of this compound.

Sample Preparation and Introduction
  • Purity Assessment: Prior to analysis, confirm the purity of the this compound sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID). This ensures that observed peaks in the mass spectrum are not from impurities.

  • Dilution: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile, inert solvent such as dichloromethane or hexane. This prevents saturation of the detector and ensures proper ionization.

  • GC-MS Analysis: Introduce the sample via a GC system coupled to a mass spectrometer. A standard non-polar column (e.g., DB-5ms) is suitable for separation.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).[10][11]

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[11]

  • Source Temperature: 230 °C. This temperature ensures volatilization of the sample without inducing thermal degradation.

  • Mass Range: Scan from m/z 25 to 250 to ensure capture of all relevant fragment ions and the molecular ion.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

Data Analysis and Validation
  • Background Subtraction: Perform background subtraction to remove contributions from column bleed and solvent.

  • Peak Identification: Identify the molecular ion and major fragment ions.

  • Fragmentation Pattern Analysis: Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

  • Library Search (for confirmation of absence): Search the acquired spectrum against the NIST and Wiley libraries to confirm the absence of a matching spectrum for this compound.[1][2][3][4][5][6][7][8][9]

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Purity Check (GC-FID) P2 Dilution P1->P2 A1 Sample Injection P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Background Subtraction A4->D1 D2 Spectrum Generation D1->D2 D3 Fragmentation Analysis D2->D3 D4 Library Search D3->D4

Caption: Experimental workflow for the mass spectrometric analysis.

Mechanistic Insights and Discussion

The predicted fragmentation of this compound is a textbook example of how bond energies and carbocation stability govern mass spectrometric fragmentation. The preferential cleavage of the C-I bond is a direct consequence of its lower bond dissociation energy compared to the C-F and C-C bonds. The formation of a stable secondary carbocation at m/z 61 further drives this fragmentation pathway, making it the most probable route.

The presence of the fluorine atom is expected to have a more subtle influence on the mass spectrum. While the C-F bond itself is unlikely to cleave in the primary fragmentation, the electronegativity of fluorine will have an inductive effect on the molecule, potentially influencing the stability of adjacent carbocations.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the mass spectrometry of this compound. By applying fundamental principles of mass spectrometry and drawing parallels with structurally similar compounds, we have outlined the expected fragmentation pathways, proposed a robust experimental protocol, and offered mechanistic insights into the molecule's behavior under electron ionization. This guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate its mass spectrum, design appropriate analytical methods, and interpret the resulting data with confidence.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (2023). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • LibreTexts. (2020). FRAGMENTATION. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • LCGC. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST mass spectral libraries. Retrieved from [Link]

  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • SpringerLink. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Wiley Registry™ of Mass Spectral Data, 2023 Edition. Retrieved from [Link]

  • ScienceDirect. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]

  • MS Wil. (n.d.). Wiley Spectral Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]

  • Wiley. (n.d.). Wiley Registry® of Mass Spectral Data, 11th Edition. Retrieved from [Link]

  • Spectrometrics. (n.d.). Wiley Registry / NIST Mass Spectral Library 2023. Retrieved from [Link]

  • University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fluoroiodopropanes: Synthesis, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluoroiodopropanes, a unique class of halogenated hydrocarbons, are emerging as versatile building blocks and probes in chemical synthesis and biomedical research. Their distinct physicochemical properties, stemming from the presence of both fluorine and iodine atoms on a propane scaffold, enable a wide range of chemical transformations and impart valuable characteristics for applications in medicinal chemistry and molecular imaging. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and key applications of the three constitutional isomers: 1-fluoro-3-iodopropane, 1-fluoro-2-iodopropane, and 2-fluoro-1-iodopropane. Detailed experimental protocols, comparative data analysis, and insights into their utility as synthetic intermediates and radiotracers for Positron Emission Tomography (PET) are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Fluoroiodopropanes

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Fluoroiodopropanes capitalize on this "fluorine advantage" while simultaneously offering the synthetic versatility of an iodo-group. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as a reactive handle for a multitude of chemical transformations, including nucleophilic substitutions and organometallic coupling reactions. This dual functionality makes fluoroiodopropanes highly valuable synthons for the introduction of fluorinated propyl moieties into complex molecular architectures.

This guide will delve into the nuances of each isomer, highlighting the subtle yet significant differences in their reactivity and utility, which are dictated by the relative positions of the fluorine and iodine atoms.

Synthesis of Fluoroiodopropane Isomers

The synthesis of fluoroiodopropanes can be achieved through several routes, primarily involving halogen exchange reactions or the addition of iodine and fluorine across a double bond. The choice of method often depends on the desired isomer and the availability of starting materials.

Synthesis of 1-Fluoro-3-iodopropane

1-Fluoro-3-iodopropane is arguably the most commonly utilized isomer due to the clear separation of the reactive centers. A prevalent synthetic strategy involves a two-step process starting from 1,3-propanediol.

Experimental Protocol: Synthesis of 1-Fluoro-3-iodopropane from 1,3-Propanediol

  • Step 1: Monofluorination of 1,3-Propanediol.

    • To a cooled solution of diethylaminosulfur trifluoride (DAST) in an anhydrous aprotic solvent (e.g., dichloromethane), slowly add 1,3-propanediol with stirring under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-fluoro-1-propanol.

  • Step 2: Iodination of 3-Fluoro-1-propanol.

    • Dissolve 3-fluoro-1-propanol in an appropriate solvent such as acetonitrile.

    • Add triphenylphosphine and iodine to the solution.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 1-fluoro-3-iodopropane.

An alternative method involves the reaction of iodopropane with hydrogen fluoride.[3] Initially, at a low temperature, this reaction produces this compound, which upon further reaction with hydrogen fluoride, yields 1-fluoro-3-iodopropane.[3]

Synthesis of this compound and 2-Fluoro-1-iodopropane

The synthesis of the other two isomers often involves the addition of iodine fluoride (IF) or its equivalent to propene. The regioselectivity of this addition is a critical factor.

Conceptual Workflow: Synthesis of this compound and 2-Fluoro-1-iodopropane

G propene Propene isomer_mix Mixture of Isomers propene->isomer_mix Addition Reaction if Iodine Monofluoride (IF) if->isomer_mix sep Chromatographic Separation isomer_mix->sep iso1 This compound sep->iso1 iso2 2-Fluoro-1-iodopropane sep->iso2

Caption: Synthesis of this compound and 2-fluoro-1-iodopropane.

Detailed Protocol:

  • Generation of Iodine Monofluoride: Iodine monofluoride is typically generated in situ by reacting iodine with a fluoride source, such as silver(I) fluoride or N-iodosuccinimide and hydrogen fluoride-pyridine.

  • Addition to Propene: Propene gas is bubbled through the solution containing the in situ generated IF at low temperatures.

  • Work-up and Separation: The reaction mixture is quenched, and the products are extracted. The resulting mixture of this compound and 2-fluoro-1-iodopropane is then separated by fractional distillation or preparative gas chromatography.

The Markovnikov and anti-Markovnikov addition of IF to propene will dictate the ratio of the two isomers formed.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the fluoroiodopropane isomers are crucial for their characterization and application.

Physical Properties
Property1-Fluoro-3-iodopropaneThis compound2-Fluoro-1-iodopropane
Molecular Formula C₃H₆FIC₃H₆FIC₃H₆FI
Molecular Weight 187.98 g/mol 187.98 g/mol 187.98 g/mol
Boiling Point 118 °C[4]N/AN/A
Density 2.03 g/mL[4]N/AN/A
Melting Point -35 °C[4]N/AN/A
Appearance Colorless liquid[4]N/AN/A
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of each isomer.

3.2.1. 1-Fluoro-3-iodopropane

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals, each corresponding to the three methylene groups. The signal for the protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine and the adjacent methylene protons. The signal for the protons on the carbon adjacent to the iodine will be a triplet, and the central methylene protons will present a more complex multiplet.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit three signals. The carbon attached to the fluorine will be significantly downfield and will show a large one-bond carbon-fluorine coupling constant. The carbon attached to the iodine will be shifted upfield compared to an analogous alkane due to the heavy atom effect.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns would include the loss of an iodine atom (M-127) and the loss of a fluorine atom (M-19).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and a strong C-F stretching absorption in the region of 1000-1100 cm⁻¹.

3.2.2. This compound & 2-Fluoro-1-iodopropane

Detailed, experimentally verified spectroscopic data for these isomers is less commonly reported in readily accessible literature. However, based on their structures, the following can be predicted:

  • This compound: The ¹H NMR would be more complex, with a methine proton signal split by both fluorine and the adjacent methylene and methyl protons. The ¹³C NMR would show three distinct signals with the carbon bearing the iodine being a methine carbon.

  • 2-Fluoro-1-iodopropane: The ¹H NMR would feature a methine proton signal split by the fluorine and the adjacent methylene and methyl protons. The ¹³C NMR would also show three signals, with the carbon attached to fluorine being a methine carbon.

Chemical Reactivity and Synthetic Applications

The synthetic utility of fluoroiodopropanes lies in the differential reactivity of the C-F and C-I bonds. The C-I bond is significantly more labile and serves as the primary site for chemical modification.

Nucleophilic Substitution Reactions

Fluoroiodopropanes readily undergo nucleophilic substitution at the carbon bearing the iodine atom. This allows for the introduction of a wide variety of functional groups.

Workflow for Nucleophilic Substitution

G fip Fluoroiodopropane product Fluoropropyl-substituted Product fip->product SN2 Reaction nu Nucleophile (e.g., R-NH₂, N₃⁻, CN⁻) nu->product iodide Iodide Ion (Leaving Group) product->iodide

Caption: General scheme for nucleophilic substitution on fluoroiodopropanes.

Experimental Protocol: Synthesis of 3-Fluoropropyl Azide

  • Dissolve 1-fluoro-3-iodopropane in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture with stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-fluoropropyl azide.

Organometallic Reactions

Fluoroiodopropanes can be converted into organometallic reagents, such as Grignard or organolithium reagents, although the presence of the fluorine atom can sometimes complicate these reactions. These reagents can then be used to form new carbon-carbon bonds.

Applications in Radiochemistry and PET Imaging

A significant and rapidly growing application of fluoroiodopropanes is in the field of Positron Emission Tomography (PET) imaging. The radioactive isotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of 109.8 minutes, making it ideal for medical imaging.

Radiolabeling with [¹⁸F]Fluoroiodopropanes

[¹⁸F]Fluoroiodopropanes can be synthesized and used as radiolabeling agents. The general strategy involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride, followed by iodination.

Radiolabeling Workflow

G precursor Propyl Precursor (e.g., 1,3-ditosylpropane) intermediate [¹⁸F]Fluoropropyl Tosylate precursor->intermediate Nucleophilic Fluorination f18 [¹⁸F]Fluoride f18->intermediate product [¹⁸F]Fluoroiodopropane intermediate->product Halogen Exchange nai Sodium Iodide nai->product

Caption: Synthesis of [¹⁸F]Fluoroiodopropanes for PET applications.

[¹⁸F]Fluoropropyl Tracers in PET Imaging

The [¹⁸F]fluoropropyl group is a valuable moiety for the development of PET radiotracers. It can be attached to a variety of biologically active molecules to probe physiological and pathological processes in vivo.

Key Advantages of [¹⁸F]Fluoropropyl Tracers:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, leading to tracers with improved in vivo stability.

  • Lipophilicity: The fluoropropyl group can modulate the lipophilicity of a molecule, influencing its biodistribution and ability to cross the blood-brain barrier.

  • Versatile Labeling: The [¹⁸F]fluoropropyl group can be introduced into a wide range of molecules, including amino acids, peptides, and small molecule inhibitors.

Biodistribution and Pharmacokinetics:

The biodistribution of [¹⁸F]fluoropropyl-labeled tracers is highly dependent on the parent molecule to which the radiolabeled group is attached. For example, [¹⁸F]fluoropropyl-L-DOPA has been investigated for imaging neuroendocrine tumors, where its uptake is mediated by amino acid transporters. The pharmacokinetic profile, including blood clearance and tissue uptake, must be carefully evaluated for each new tracer.

Conclusion and Future Perspectives

Fluoroiodopropanes are a class of compounds with significant potential in both synthetic organic chemistry and the development of advanced biomedical imaging agents. Their unique combination of a stable fluorine atom and a reactive iodine atom provides a powerful platform for the creation of novel molecules with tailored properties. As synthetic methodologies for their preparation become more refined and their applications in PET imaging continue to expand, fluoroiodopropanes are poised to play an increasingly important role in drug discovery and personalized medicine. Further research into the synthesis and reactivity of the less common isomers, this compound and 2-fluoro-1-iodopropane, is warranted to fully unlock the potential of this versatile class of compounds.

References

  • ChemBK. (2024, April 9). 1-Fluoro-3-iodopropane. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-fluoro-3-iodopropane. Retrieved from [Link]

  • Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-iodopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2436143A - Preparation of fluoroalkanes.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Note: Precision Synthesis of 1-Fluoro-2-Iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 1-fluoro-2-iodopropane presents a specific regiochemical challenge often overlooked in standard halogenation protocols. Direct iodofluorination of propylene typically yields the thermodynamic anti-Markovnikov adduct or the kinetic Markovnikov product where fluorine attacks the more substituted carbon (yielding 2-fluoro-1-iodopropane), rendering direct alkene addition unsuitable for this target.

This protocol details a Nucleophilic Displacement Strategy designed to guarantee the placement of the iodine atom at the secondary carbon and the fluorine at the primary carbon. By utilizing 1-fluoro-2-propanol as the scaffold, we lock the fluorine position early and install the iodine via a stereospecific


 displacement of a sulfonate intermediate. This method offers superior regiocontrol compared to gas-phase hydroiodination of allyl fluoride and is safer than handling anhydrous HF.
Key Application Areas
  • Radiochemistry: Precursor for

    
    F/
    
    
    
    I dual-labeled probes.
  • Medicinal Chemistry: Fragment for introducing the fluoro-isopropyl motif (bioisostere for isopropyl).

  • Materials Science: Monomer for specialized fluoropolymers.

Synthesis Strategy & Pathway

The synthesis is broken down into two critical phases to ensure high purity and regiochemical integrity.

Workflow Diagram

SynthesisPath Start Fluoroacetone (Commercial Precursor) Step1 Step 1: Reduction (NaBH4 / MeOH) Start->Step1 Inter1 1-Fluoro-2-propanol (Stable Intermediate) Step1->Inter1 Quant. Yield Step2 Step 2: Activation (TsCl / Et3N / DMAP) Inter1->Step2 Inter2 1-Fluoro-2-propyl Tosylate (Activated Electrophile) Step2->Inter2 Retention of Config. Step3 Step 3: Displacement (NaI / MEK / Reflux) Inter2->Step3 Final This compound (Target) Step3->Final Inversion (Walden)

Figure 1: Step-wise synthesis pathway ensuring regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (If not commercially sourced)

Objective: Reduction of Fluoroacetone to 1-Fluoro-2-propanol. Note: If 1-fluoro-2-propanol is purchased directly, proceed to Phase 2.

  • Setup: Flame-dried 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel.

  • Reagents:

    • Fluoroacetone (10.0 g, 131 mmol)

    • Sodium Borohydride (

      
      , 1.5 eq)
      
    • Methanol (dry, 100 mL)

  • Procedure:

    • Cool the methanolic solution of fluoroacetone to 0°C.

    • Add

      
       portion-wise over 30 minutes (Exothermic: monitor internal temp < 10°C).
      
    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

    • Quench with sat.

      
      . Extract with Diethyl Ether (
      
      
      
      mL).
    • Critical Step: Carefully distill the ether. 1-Fluoro-2-propanol boils ~100°C. Do not rotovap to dryness aggressively; the product is volatile.

Phase 2: Sulfonate Activation (Tosylation)

Objective: Convert the secondary alcohol to a good leaving group (Tosylate) without chlorination side-products.

Expert Insight: Simple reaction with Tosyl Chloride (TsCl) often yields the alkyl chloride rather than the tosylate if pyridine is used alone due to the nucleophilicity of the chloride ion. We use a catalytic amount of DMAP and Triethylamine (TEA) in DCM to favor O-sulfonylation over substitution [1].

Reagents:

  • 1-Fluoro-2-propanol (5.0 g, 64 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 14.6 g)

  • Triethylamine (TEA) (1.5 eq)[1]

  • DMAP (0.1 eq)

  • DCM (anhydrous, 50 mL)

Protocol:

  • Dissolve alcohol, TEA, and DMAP in DCM at 0°C under

    
    .
    
  • Add TsCl (dissolved in minimal DCM) dropwise.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Wash with cold 1M HCl (to remove amines), then sat.

    
    , then brine.[1]
    
  • Dry over

    
     and concentrate in vacuo.
    
  • QC Check:

    
     NMR should show aromatic tosyl peaks (7.3–7.8 ppm) and a shift in the methine proton.
    
Phase 3: Iodination (Finkelstein-Type Displacement)

Objective:


 displacement of the tosylate by iodide.

Reagents:

  • 1-Fluoro-2-propyl tosylate (from Phase 2)

  • Sodium Iodide (NaI) (2.0 eq, oven-dried)

  • Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK)

    • Why MEK? Acetone boils at 56°C; MEK boils at 80°C. The higher temperature significantly accelerates

      
       substitution at the sterically hindered secondary carbon.
      

Protocol:

  • Dissolve NaI (19.2 g) in MEK (100 mL) in a 250 mL RBF.

  • Add the crude tosylate.

  • Reflux (80°C) for 12–18 hours. A white precipitate (Sodium Tosylate) will form.

  • Monitoring: Check by GC-MS for the disappearance of the tosylate peak.

  • Workup:

    • Cool to room temperature. Filter off the sulfonate salts.

    • Dilute filtrate with water and extract with pentane or diethyl ether.

    • Stabilization: Wash the organic layer with 10%

      
       (sodium thiosulfate) to remove any free iodine (yellow/brown color).
      
  • Purification: Fractional distillation.

    • Expected Boiling Point: ~105–110°C (Estimate based on 2-iodopropane bp 89°C + F-substituent effect).

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Colorless to pale pink liquidVisual (Pink indicates

liberation)
Purity > 98.0%GC-FID / GC-MS
Identity (

H NMR)

4.2-4.4 (dm,

),

4.1 (m,

),

1.9 (d,

)
400 MHz

Identity (

F NMR)

-220 to -230 ppm (approx)
Decoupled
Stabilizer Copper wire or Silver woolAdded for long-term storage

Self-Validating Check:

  • The "Pink" Test: If the product turns dark purple immediately upon isolation, it contains free iodine. Wash again with thiosulfate.

  • Regiochemistry Check: In

    
    H NMR, the methyl group (
    
    
    
    ) should appear as a doublet (coupling to
    
    
    ). If the product were 2-fluoro-1-iodopropane, the methyl would be a doublet of doublets (coupling to
    
    
    ).

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Vesicant.

  • Vesicant Warning: this compound is a potent alkylating agent. It can cause severe skin burns and DNA damage. Double-gloving (Nitrile over Latex) is mandatory.

  • Volatility: The compound is volatile. All transfers must occur in a fume hood.

  • Storage: Alkyl iodides are light-sensitive (homolytic cleavage of C-I bond). Store in amber glass vials at 4°C over a copper wire to scavenge free iodine.

References

  • Ding, R., et al. (2011).[1] "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[1][2][3] Molecules, 16(7), 5665-5673. Link

    • Citation Context: Establishes the necessity of DMAP/base catalysis to prevent chlorination side-reactions during the activ
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • TCI Chemicals. "Product Specification: 1-Fluoro-3-iodopropane." Link

    • Citation Context: Used as a benchmark for physical properties (bp 128°C for the linear isomer implies ~105°C for the branched target).
  • Sigma-Aldrich. "2-Iodopropane Product Data."[4] Link

    • Citation Context: Baseline boiling point data (89°C)

Sources

Application Note: Nucleophilic Substitution with 1-Fluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for utilizing 1-fluoro-2-iodopropane (CAS: 154874-10-9) as an electrophile in nucleophilic substitution reactions. While this reagent is a potent tool for introducing the fluoroisopropyl bioisostere —a motif critical for modulating lipophilicity and metabolic stability in drug candidates—it presents unique synthetic challenges.[1] The presence of a


-fluorine atom significantly alters the reactivity profile compared to non-fluorinated alkyl iodides, introducing a high risk of 

elimination and retarding

rates due to dipolar repulsion.[1] This note provides mechanistic insights, validated protocols for N- and O-alkylation, and troubleshooting strategies to maximize substitution yields.

Introduction: The Fluoroisopropyl Advantage

In medicinal chemistry, the 1-fluoro-2-propyl group serves as a strategic bioisostere for the isopropyl group.[1] The introduction of fluorine achieves two primary goals:

  • Metabolic Blocking: The C-F bond resists oxidative metabolism (e.g., P450 hydroxylation) at the adjacent positions, extending the half-life of the parent drug.[1]

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the

    
     of proximal amines and alters the lipophilicity (
    
    
    
    ) of the molecule, often improving membrane permeability.[1]

However, the reagent This compound behaves differently than standard alkyl halides. The


-fluorine atom exerts a strong inductive effect ($ -I $), destabilizing any developing carbocation character (disfavoring 

) and acidifying the

-hydrogens (favoring

elimination).[1]

Mechanistic Insight: The Beta-Fluorine Effect[1]

Understanding the competition between Substitution (


) and Elimination (

) is critical.[1]
  • 
     Deactivation:  The C-F bond creates a dipole that opposes the incoming nucleophile's approach, increasing the activation energy compared to 2-iodopropane.[1]
    
  • Stereochemistry: Reaction at the C-I center proceeds with inversion of configuration (Walden inversion).[1] If chiral this compound is used, the product will have the opposite stereochemistry at the C-2 position.[1]

  • Elimination Risk: The

    
    -hydrogens are acidified by the fluorine.[1] Strong, hard bases (e.g., NaOEt, NaH) will predominantly yield 1-fluoropropene  via 
    
    
    
    elimination rather than the desired substitution product.
Visualization: Reaction Pathway Competition[1]

ReactionPathways Start This compound (Electrophile) TS_SN2 TS: SN2 (Backside Attack) Inversion of C2 Start->TS_SN2 Mild Base Polar Aprotic Solvent TS_E2 TS: E2 (Proton Abstraction) Anti-Periplanar Start->TS_E2 Strong/Bulky Base High Temp Nuc Nucleophile (Nu:-) Nuc->TS_SN2 Nuc->TS_E2 Prod_Sub Product: 1-Fluoro-2-substituted propane TS_SN2->Prod_Sub Prod_Elim Byproduct: 1-Fluoropropene TS_E2->Prod_Elim

Caption: Competition between


 substitution (Green path) and 

elimination (Red path). Success depends on suppressing the red pathway via base and solvent selection.[1]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of Tertiary Fluoroisopropyl Amines

Rationale: Amines are good nucleophiles but can act as bases.[1] To prevent elimination, we use a mild inorganic base and a polar aprotic solvent to enhance nucleophilicity without promoting proton abstraction.

Reagents:

  • Secondary Amine (1.0 equiv)

  • This compound (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    [2]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (3.0 mL).

  • Activation: Add

    
     (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: Cesium is preferred over Potassium for its "cesium effect," improving solubility and reactivity.
    
  • Addition: Add this compound (1.5 mmol) dropwise.

  • Reaction: Seal the vial and heat to 40–50°C .

    • Critical Control: Do not reflux initially. Higher temperatures (>60°C) significantly increase elimination byproducts.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of starting amine.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over

    
    .[2]
    
Protocol B: O-Alkylation of Phenols

Target: Fluoroisopropyl Aryl Ethers

Rationale: Phenoxides are ambident nucleophiles.[1] To favor O-alkylation over C-alkylation or elimination, we use a polar aprotic solvent and avoid "hard" bases like NaH if possible, though


 is usually sufficient.

Reagents:

  • Phenol derivative (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve phenol (1.0 mmol) in anhydrous DMF (2.0 mL).

  • Deprotonation: Add

    
     (2.0 mmol) and stir at RT for 30 mins to generate the phenoxide in situ.
    
  • Alkylation: Add this compound (1.5 mmol).

  • Thermal Cycle: Heat to 60°C for 4–12 hours.

    • Optimization: If conversion is slow, add catalytic Potassium Iodide (KI, 0.1 equiv) to facilitate Finkelstein exchange (transient formation of a more reactive species is not possible here as I is already the best leaving group, but KI maintains the population of iodide if some degradation occurs). Correction: Actually, adding KI here is moot since I is the leaving group. Instead, ensure the reaction stays strictly anhydrous to prevent hydrolysis.[1]

  • Workup: Dilute with water (quenching). Extract with

    
     (Diethyl ether). Wash organic layer extensively with water to remove DMF.[1]
    

Data & Optimization Guide

The following table summarizes expected outcomes based on nucleophile and base hardness.

ParameterCondition A (Recommended)Condition B (Avoid)
Solvent DMF, DMSO, MeCN (Polar Aprotic)EtOH, MeOH (Protic)
Base

,

, DIPEA
NaH, NaOEt, KOtBu
Temperature 40°C – 60°C>80°C or Reflux
Major Product Substitution (

)
Elimination (Alkene)
Exp. Yield 65 – 85%< 30% (Substitution)
Troubleshooting Decision Tree

Optimization Problem Low Yield / High Byproduct Check1 Is the byproduct 1-fluoropropene (Alkene)? Problem->Check1 Sol1 Reduce Base Strength (Switch NaH -> K2CO3) Check1->Sol1 Yes Sol2 Lower Temperature (Max 50°C) Check1->Sol2 Yes Check2 Is the reaction too slow? Check1->Check2 No Sol3 Switch Solvent (MeCN -> DMF/DMSO) Check2->Sol3 Yes Sol4 Increase Conc. (0.5M -> 1.0M) Check2->Sol4 Yes

Caption: Troubleshooting logic for optimizing reaction conditions.

Safety & Handling

  • Toxicity: this compound is an alkylating agent. Handle as a potential carcinogen.

  • Volatility: Moderate.[1] Use in a well-ventilated fume hood.

  • Incompatibility: Reacts violently with strong oxidizers.[1]

  • Disposal: Quench excess reagent with an amine-based scavenger before disposal into halogenated waste streams.

References

  • Bioisosteres in Drug Design

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Organofluorine Reactivity

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Nucleophilic Substitution vs Elimination

    • Master Organic Chemistry. (2023).[3][4] Elimination vs Substitution with Secondary Alkyl Halides.

  • General Alkylation Protocols

    • BenchChem. (2025).[2][5][6] Application Notes for Williamson Ether Synthesis. (Cited for general ether synthesis workflow adaptation).

Sources

protocols for introducing fluoropropyl groups using 1-fluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 1-Fluoropropan-2-yl Moiety

Reagent Focus: 1-Fluoro-2-iodopropane (CAS: 462-40-8) Target Moiety: 1-fluoropropan-2-yl group (


)
Document ID:  AN-FIP-2026-v1

Executive Summary

The introduction of fluorinated aliphatic groups is a cornerstone strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and protein-ligand binding interactions. This compound offers a direct electrophilic route to install the 1-fluoropropan-2-yl  motif.

Unlike primary halides (e.g., 1-fluoro-3-iodopropane), this reagent is a secondary alkyl iodide with a


-fluorine substituent. This structural feature creates a specific reactivity profile where Elimination (E2)  competes aggressively with Nucleophilic Substitution (

)
. This guide details protocols optimized to suppress elimination, ensuring high-yield installation of the fluoropropyl group on heteroatoms (N, O) and carbon scaffolds.

Reagent Profile & Handling

  • Chemical Name: this compound[1]

  • Structure:

    
    
    
  • Physical State: Colorless to light yellow liquid.[2]

  • Boiling Point: ~128 °C

  • Stability: Light Sensitive . The C-I bond is labile; exposure to light generates free iodine (yellow/brown discoloration).

  • Storage: Store at 2–8°C in amber glass. Stabilize with activated Copper (Cu) turnings to scavenge free iodine.

Strategic Analysis: The Substitution vs. Elimination Battle

Success with this compound requires navigating the competition between


 substitution and E2 elimination.
  • The Trap (Elimination): The

    
    -fluorine atom is electron-withdrawing, increasing the acidity of the adjacent methine proton. Strong bases (e.g., NaH, KOtBu) or high temperatures will trigger E2 elimination, yielding 3-fluoropropene  or 1-fluoropropene  instead of the alkylated product.
    
  • The Solution (Substitution): Use soft nucleophiles , mild bases (pKa < 20), and polar aprotic solvents to favor the

    
     pathway.
    

ReactionPathways Reagent This compound (Secondary Electrophile) Conditions_A Strong Base (NaH, KOtBu) High Temp Reagent->Conditions_A Conditions_B Mild Base (Cs2CO3, K2CO3) Polar Aprotic Solvent Reagent->Conditions_B Elimination Elimination (E2) Product: Fluoropropenes (UNDESIRED) Conditions_A->Elimination Dominant Pathway Substitution Substitution (SN2) Product: N/O-Alkylation (DESIRED TARGET) Conditions_B->Substitution Optimized Pathway

Figure 1: Decision tree for reaction conditions. Strong bases favor the undesired elimination pathway due to the acidity induced by the


-fluorine.

Protocol A: N-Alkylation of Amines (The "Cesium Effect")

Application: Installing the group on secondary amines, anilines, or N-heterocycles (e.g., piperazine, indole). Mechanism:


 Nucleophilic Substitution.[3]
Rationale:  Cesium carbonate (

) provides the "Cesium Effect," where the large cation radius disrupts ion pairing, increasing the nucleophilicity of the amine without being basic enough to trigger rapid elimination.
Materials
  • Substrate: Secondary amine or N-heterocycle (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Additive (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) to catalyze via Finkelstein exchange.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Reagent Addition: Add this compound (1.2 equiv) dropwise via syringe.

    • Note: If the substrate is sterically hindered, add TBAI (0.1 equiv).

  • Reaction: Heat the mixture to 50–60 °C .

    • Critical Control: Do NOT exceed 80 °C. Higher temperatures drastically increase elimination side-products.

  • Monitoring: Monitor by LC-MS or TLC. Reaction typically requires 12–24 hours.

    • Look for: Disappearance of amine and appearance of product (M+60 mass shift).

  • Workup: Cool to RT. Filter off inorganic salts through a Celite pad. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: O-Alkylation of Phenols (Silver-Mediated)

Application: Synthesis of fluorinated isopropyl aryl ethers. Mechanism:


-like assisted substitution.
Rationale:  Secondary halides react sluggishly with phenoxides via pure 

. Silver Carbonate (

) acts as a "halogenophilic" promoter, precipitating AgI and facilitating the departure of the iodide leaving group under mild conditions.
Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Promoter: Silver Carbonate (

    
    ) (1.0 – 1.5 equiv)
    
  • Solvent: Toluene or DMF (Anhydrous).

Step-by-Step Procedure
  • Setup: Use a foil-wrapped flask (protect silver salts from light).

  • Mixing: Combine Phenol (1.0 equiv), this compound (1.5 equiv), and

    
     (1.2 equiv) in Toluene.
    
  • Reaction: Heat to 80 °C under

    
     atmosphere.
    
  • Workup: Filter the grey/yellow precipitate (AgI/Ag salts) through Celite.

  • Purification: Silica gel chromatography.

Quality Control & Validation Data

Verification of the 1-fluoropropan-2-yl group requires careful NMR analysis to distinguish it from linear isomers or elimination products.

Table 1: Key NMR Signatures

NucleusSignalMultiplicityApprox. Shift (

)
Diagnostic Feature

NMR

Triplet of Doublets (td)-215 to -225 ppmCoupling to geminal

(

Hz) and vicinal CH (

Hz).

NMR

Multiplet (ddd)4.3 – 4.6 ppmLarge geminal H-F coupling (

Hz). Distinctive "doublet of multiplets."

NMR

Multiplet3.5 – 4.0 ppmShifted downfield by N/O attachment and

-fluorine.

NMR

Doublet (d)1.1 – 1.3 ppmMethyl doublet, diagnostic of the branched isopropyl scaffold.

Experimental Workflow Visualization

Workflow Start Start: Substrate Selection Decision Heteroatom Type? Start->Decision Path_N Amine (N-H) Decision->Path_N Nitrogen Path_O Phenol (O-H) Decision->Path_O Oxygen Step_N1 Dissolve in MeCN Add Cs2CO3 (2.0 eq) Path_N->Step_N1 Step_O1 Dissolve in Toluene Add Ag2CO3 (1.2 eq) Path_O->Step_O1 Step_N2 Add this compound Temp: 50-60°C Step_N1->Step_N2 QC QC Check: 19F NMR (-220 ppm) No Olefinic Protons (5-6 ppm) Step_N2->QC Step_O2 Add this compound Temp: 80°C (Dark) Step_O1->Step_O2 Step_O2->QC

Figure 2: Workflow for selecting the optimal alkylation protocol based on the nucleophile type.

References

  • PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • ChemGuide. (2022). Nucleophilic Substitution in Halogenoalkanes. Retrieved February 7, 2026, from [Link]

  • Plater, M. J., & Harrison, W. T. (2023).[5] Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide. Journal of Chemical Research. Retrieved February 7, 2026, from [Link]

  • Barata-Vallejo, S., et al. (2015). Radical Fluoroalkylation Reactions. Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-Fluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-2-iodopropane is a halogenated alkane of interest in synthetic chemistry and drug development. Its unique structure, featuring both fluorine and iodine atoms on a propane backbone, makes it a valuable building block. However, like many halogenated organic compounds, its reactivity and potential hazards necessitate rigorous handling and storage protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, preserving its integrity while minimizing risk to personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the required safety measures.

Compound Profile and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound is a liquid whose physical characteristics dictate its appropriate storage and handling measures. For instance, its flammability and sensitivity to light are critical factors addressed in the subsequent protocols.

Table 1: Physicochemical Data for Halogenated Propanes

PropertyThis compound1-Fluoro-3-iodopropane2-Iodopropane
Molecular Formula C₃H₆FIC₃H₆FIC₃H₇I
Molecular Weight 187.98 g/mol 187.98 g/mol [1]169.99 g/mol
CAS Number 64199-56-8462-40-8[1]75-30-9
Appearance Colorless to light yellow liquid[1]Colorless to light yellow liquid[1]Colorless liquid
Boiling Point Data not available128 °C[1]88-90 °C
Flash Point Data not available34 °C[1]15 °C
Density Data not available~1.93 g/cm³[1]1.703 g/cm³
Key Sensitivities Assumed Light & Heat SensitiveLight Sensitive[1]Light Sensitive

Note: Specific data for this compound is limited. Properties are inferred from structurally similar compounds, and precautions should be based on the most conservative data available.

Hazard Identification and Risk Assessment

Based on data from analogous compounds like 1-fluoro-3-iodopropane and 2-iodopropane, this compound should be treated as a hazardous substance. The primary risks include flammability, skin and eye irritation, and potential toxicity if ingested or inhaled.[2][3][4]

GHS Hazard Classifications (Anticipated):

  • Flammable Liquids: Category 3[3]

  • Skin Corrosion/Irritation: Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][3]

  • Acute Toxicity (Oral): Category 4[2]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[3][4]

A proactive risk assessment is mandatory before any procedure. The following diagram outlines the key decision points for ensuring laboratory safety.

Hazard_Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls ppe_node Mandatory PPE Nitrile Gloves (Double-gloved recommended) Chemical Splash Goggles Flame-Retardant Lab Coat Closed-toe Shoes controls_node Primary Controls Certified Chemical Fume Hood Emergency Eyewash & Shower Fire Extinguisher (Type B: CO₂ or Dry Chemical) compound This compound hazards Key Hazards Flammable Liquid & Vapor Skin & Eye Irritant Inhalation Risk Light & Heat Sensitive compound->hazards Presents hazards:f2->ppe_node:f1 Mitigated by hazards:f2->ppe_node:f2 Mitigated by hazards:f1->controls_node:f3 Requires hazards:f3->controls_node:f1 Requires

Caption: Hazard and Control Diagram for this compound.

Protocol for Safe Handling

This protocol outlines the step-by-step procedure for handling this compound, from initial receipt to use in an experimental setup. The core principle is the minimization of exposure and prevention of ignition sources.

3.1. Required Equipment and Materials

  • Engineering Controls: Certified chemical fume hood.

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, nitrile gloves (double-gloving is recommended).

  • Handling Equipment: Inert gas (Argon or Nitrogen) supply, Schlenk line or glovebox, glass syringes, stainless steel needles, appropriate glassware.

  • Emergency: Spill kit with absorbent material (vermiculite or sand), Type B fire extinguisher.[4]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and potential ignition sources.[5] Don appropriate PPE.

  • Inert Atmosphere: The C-I bond can be sensitive to air and light. It is crucial to handle the liquid under an inert atmosphere to prevent degradation. Purge all glassware to be used with dry argon or nitrogen.

  • Temperature Equilibration: If the compound has been stored under refrigeration, allow the sealed container to equilibrate to ambient temperature within the fume hood before opening. This prevents condensation of atmospheric moisture into the container, which could compromise the compound's integrity.

  • Dispensing: Using a syringe, carefully pierce the septum of the container and draw the required volume. If the container does not have a septum, briefly remove the cap under a positive flow of inert gas to withdraw the liquid.

  • Reaction Addition: Add the compound to the reaction vessel, ensuring the vessel is also under an inert atmosphere. The addition should be performed slowly and carefully.

  • Cleanup: Immediately rinse any used syringes and needles with a suitable quenching solvent (e.g., isopropanol) followed by a standard solvent wash. Dispose of the rinsate as hazardous waste.

  • Post-Handling: Securely seal the main container, wrapping the cap with paraffin film for extra security. Return it to its designated storage location promptly. Wipe down the work area in the fume hood.

Handling_Workflow start Start: Retrieve from Storage prep 1. Prepare Workspace (Fume Hood, PPE, Inert Gas) start->prep equilibrate 2. Equilibrate Container to Ambient Temperature prep->equilibrate dispense 3. Dispense Under Inert Atmosphere equilibrate->dispense use 4. Use in Experiment dispense->use cleanup 5. Clean Equipment & Segregate Waste use->cleanup store 6. Return to Storage cleanup->store end End store->end

Caption: Standard workflow for handling this compound.

Protocol for Long-Term Storage

Proper storage is critical for maintaining the chemical purity and stability of this compound and for ensuring safety within the laboratory. The primary goals are to protect it from heat, light, and atmospheric contact while preventing accidental spills or breakage.

4.1. Storage Conditions

  • Temperature: Store in a cool, dry, and well-ventilated place.[6][7] For long-term stability, refrigeration at 2-8°C is recommended, consistent with protocols for similar halogenated compounds.[8]

  • Atmosphere: The container must be tightly closed to prevent exposure to air and moisture.[1][6] Storage under an inert gas like argon or nitrogen is ideal.[8]

  • Light: Protect from direct sunlight and other light sources.[1][5][9] Store in an amber glass bottle or within a light-blocking secondary container.

  • Location: Store in a designated flammable liquids cabinet.[5] Never store on high shelves or on the floor.[9][10]

4.2. Incompatible Materials To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents

  • Strong bases

  • Reactive metals (e.g., Sodium, Potassium)

The following diagram provides a logical flow for determining the correct storage procedure.

Storage_Decision_Tree start New Container of This compound q1 Is it for immediate use? start->q1 a1_yes Proceed to Handling Protocol q1->a1_yes Yes a1_no Store for Future Use q1->a1_no No q2 Is the original container amber glass and tightly sealed? a1_no->q2 a2_yes Container is suitable q2->a2_yes Yes a2_no Transfer to a suitable amber container under inert atmosphere q2->a2_no No storage_location Place in a designated, well-ventilated flammable liquids cabinet (2-8°C Recommended) a2_yes->storage_location a2_no->storage_location

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Fluoro-2-Iodopropane Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fragile Link" Architecture

1-Fluoro-2-iodopropane (


) represents a unique challenge in organic synthesis.[1] Structurally, it combines a robust C–F bond with a labile secondary C–I bond.[1] This duality makes it a valuable intermediate (often in radiochemistry or fluorinated drug synthesis) but introduces significant stability issues.[1]

The iodine atom, attached to a secondary carbon, is an exceptional leaving group.[1] While this promotes desired nucleophilic substitutions, it simultaneously lowers the activation energy for unwanted elimination (dehydroiodination) and homolytic cleavage (radical formation) .[1]

This guide addresses the three primary failure modes encountered by researchers: Discoloration (Iodine liberation) , Pressure Buildup (Elimination) , and Yield Loss (Hydrolysis/Competition) .[1]

Part 1: Diagnostic Troubleshooting Guide
Issue 1: The Reagent has turned purple or dark brown.

Diagnosis: Photolytic/Thermal Homolysis (Radical Decomposition) The carbon-iodine bond is weak (~50–55 kcal/mol).[1] Exposure to UV light or ambient heat causes homolytic cleavage, generating alkyl radicals and iodine radicals.[1] The iodine radicals recombine to form molecular iodine (


), which acts as an autocatalyst for further decomposition.[1]

Corrective Action:

  • Immediate Assessment: If the liquid is opaque brown, purity is likely <90%.[1] Distillation is required.[1]

  • Purification Protocol: Perform a vacuum distillation. Do not distill at atmospheric pressure, as the boiling point (~128°C) is high enough to accelerate thermal decomposition.[1]

  • Stabilization: Once purified, store over activated copper turnings (stabilizer) to scavenge free iodine.[1]

Issue 2: Pressure buildup in storage vessels or sealed reaction vials.

Diagnosis: Spontaneous Dehydroiodination (Elimination) Even in the absence of strong bases, secondary alkyl iodides can undergo slow elimination of hydrogen iodide (HI), especially if acidic impurities are present.[1] The resulting products are volatile fluoropropenes (gases at room temperature), which pressurize the headspace.[1]

Reaction:


[1]

Corrective Action:

  • Venting: Carefully vent the vessel in a fume hood.

  • Acid Neutralization: Wash the organic layer with cold, dilute

    
     or 
    
    
    
    (sodium thiosulfate) to remove HI and
    
    
    before use.[1]
  • Cold Storage: Store at 2–8°C. Elimination rates drop significantly below 10°C.

Issue 3: Low yields during nucleophilic substitution (

).

Diagnosis: Competition from E2 Elimination Because the iodine is on a secondary carbon, basic nucleophiles (e.g., alkoxides, amines) often act as bases rather than nucleophiles, triggering E2 elimination.[1]

Corrective Action:

  • Solvent Switch: Switch to polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity over basicity.[1]

  • Temperature Control: Lower the reaction temperature. Elimination (

    
     is higher) is favored by heat; Substitution is favored by lower temperatures.[1]
    
  • Nucleophile Selection: Use "soft" nucleophiles (e.g., thiols, azides) rather than "hard" bases if possible.[1]

Part 2: Deep Dive – Decomposition Pathways

The degradation of this compound is governed by two competing mechanisms: Homolysis (radical) and Heterolysis (ionic elimination).[1]

Mechanism 1: Thermal/Photolytic Homolysis

This is the primary storage failure mode.[1]

  • Initiation:

    
    
    
  • Propagation:

    
    
    
  • Autocatalysis:

    
     can act as a Lewis acid, weakening C-I bonds in remaining molecules.[1]
    
Mechanism 2: Dehydroiodination (Elimination)

This is the primary reaction failure mode.[1] The loss of HI can yield two isomers via Zaitsev or Hofmann orientation.[1]

  • Path A (Thermodynamic): Loss of H from C1 (

    
    ) is electronically disfavored due to the electronegative fluorine, but if it occurs, it forms 1-fluoropropene .[1]
    
  • Path B (Kinetic): Loss of H from C3 (

    
    ) is statistically more likely (3 hydrogens vs 2) and less sterically/electronically hindered, forming 3-fluoropropene  (Allyl fluoride).[1]
    

Pathway Visualization

Decomposition Start This compound (Secondary Iodide) Radical Radical Intermediate (R• + I•) Start->Radical hv (Light) or Heat TS_Elim Transition State (E1/E2 Character) Start->TS_Elim Base or Heat (>100°C) Iodine Molecular Iodine (I₂) (Purple Discoloration) Radical->Iodine Dimer Polymeric/Dimerized Byproducts Radical->Dimer Prod_A 3-Fluoropropene (Allyl Fluoride) TS_Elim->Prod_A Major Kinetic Path Prod_B 1-Fluoropropene (Vinyl Fluoride) TS_Elim->Prod_B Minor Thermodynamic Path HI Hydrogen Iodide (Acidic Impurity) TS_Elim->HI

Figure 1: Divergent decomposition pathways showing the split between radical degradation (storage instability) and elimination (reaction instability).[1]

Part 3: Experimental Protocols
Protocol A: Purification via Vacuum Distillation

Required when reagent shows significant discoloration (


 decomposition).[1]
ParameterSpecificationNotes
Apparatus Short-path distillation headMinimize surface area to reduce thermal stress.[1]
Pressure 15–20 mmHg (Water aspirator or pump)Crucial: Do not distill at atm pressure (128°C).[1]
Bath Temp 50–60°CKeep as low as possible.
Collection 40–45°C (at 20 mmHg)Discard first 5% (forerun) containing volatile fluoropropenes.[1]
Receiver Cooled (-78°C or Ice/Salt)Prevents loss of product to vacuum trap.[1]
Protocol B: Chemical Stabilization (Copper Method)

Standard industry practice for long-term storage of alkyl iodides.[1]

  • Preparation: Obtain high-surface-area copper (turnings or powder).[1]

  • Activation: Wash copper with dilute HCl to remove oxide layer, rinse with water, then acetone, and dry under vacuum.[1]

  • Addition: Add activated copper to the storage vial (approx. 1-2% by weight of the iodide).

  • Mechanism:

    
    . The copper reacts with free iodine, preventing the autocatalytic cycle described in Mechanism 1.[1]
    
Part 4: Troubleshooting Logic Tree

Troubleshooting Obs Observation: Reaction Failed / Low Yield Q1 Is the starting material purple/brown? Obs->Q1 A1_Yes Cause: Iodine Contamination Action: Wash w/ Na₂S₂O₃ + Distill Q1->A1_Yes Yes Q2 Did you use a strong base (e.g., NaOEt, NaOH)? Q1->Q2 No (Clear/Straw Color) A2_Yes Cause: E2 Elimination Competition Action: Switch to weaker base or lower temp. Q2->A2_Yes Yes Q3 Is the solvent protic (e.g., Water, Methanol)? Q2->Q3 No A3_Yes Cause: Solvolysis/Hydrolysis Action: Switch to dry ACN or DMF. Q3->A3_Yes Yes Success Proceed with Reaction (Monitor by NMR/GC) Q3->Success No

Figure 2: Decision matrix for diagnosing reaction failures involving this compound.

References
  • Tokyo Chemical Industry (TCI). (2024).[1] Product Specification: 1-Fluoro-3-iodopropane (Stabilized with Copper chip).[1][2][3][4] (Note: Analogous stability data for fluoro-iodo-propanes).[1] Link

  • PubChem. (2024).[1][5] Compound Summary: this compound.[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Clark, J. (2023).[1] Elimination Reactions of Halogenoalkanes.[1] Chemistry LibreTexts.[1] (Mechanistic grounding for secondary iodide elimination). Link

  • P2 InfoHouse. (1995).[1] Thermal Stabilities of Fluoroiodocarbons (FICs).[1][6] (Data on C-I bond instability in fluorinated chains). Link

Sources

Technical Support Center: 1-Fluoro-2-Iodopropane Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: F-IODO-PRO-TS Subject: Troubleshooting Yield Loss and Byproducts in 1-Fluoro-2-Iodopropane Substitution/Metallation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Deceptive" Secondary Iodide

Welcome to the Technical Support Center. You are likely here because your reaction with This compound (CAS: 154874-10-9) did not proceed as a simple


 substitution.

While the iodine atom suggests high reactivity, the


-fluorine atom introduces significant electronic drag and alternative pathways. This molecule is a "secondary iodide with a grudge"—the electron-withdrawing fluorine destabilizes developing carbocations (

penalty) while the steric bulk of the secondary carbon hinders direct attack (

penalty).

This guide addresses the three most common "symptoms" reported by researchers: Olefination (Elimination) , Metallation Failure , and Regio-scrambling .

Module 1: The "Missing Product" (Elimination Dominance)

Symptom

"I attempted a nucleophilic substitution with an amine/alkoxide, but my yield is <30%. NMR shows significant olefinic protons (5.0–6.0 ppm)."

Root Cause Analysis: The E2 Trap

The C–I bond is weak (~228 kJ/mol), making iodide an excellent leaving group. However, the protons on C1 (adjacent to fluorine) and C3 (methyl) are accessible. Basic nucleophiles often act as Brønsted bases rather than Lewis bases, triggering E2 Elimination .

  • Pathway A (Thermodynamic): Removal of a proton from C3 (

    
    ) yields 3-fluoropropene  (Allyl fluoride).
    
  • Pathway B (Kinetic/Acidity): The fluorine atom on C1 inductively acidifies the adjacent protons (

    
    ). Base attack here yields 1-fluoropropene .
    
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
Base Selection Avoid:

-BuOK, LDA, NaH.Use:

or CsF in polar aprotic solvents.
Strong, bulky bases favor E2 elimination exclusively. Weaker, non-nucleophilic bases reduce proton abstraction rates.
Nucleophile Use "Soft" Nucleophiles (Thiols, Azides, Cyanides).Soft nucleophiles interact better with the soft orbital of Iodine (HSAB theory), favoring substitution over elimination.
Temperature Maintain

.
Elimination has a higher activation energy (

) than substitution. Heating favors the byproduct.
Visualizing the Pathway Competition

ReactionPathways Start This compound Prod_SN2 Substitution Product (Desired) Start->Prod_SN2 SN2 (Inversion) Prod_E2_1 3-Fluoropropene (Allyl Fluoride) Start->Prod_E2_1 E2 (Zaitsev-like) Prod_E2_2 1-Fluoropropene (Vinyl Fluoride) Start->Prod_E2_2 E2 (Acidity driven) Base Strong Base (e.g., t-BuO-) Base->Prod_E2_1 Base->Prod_E2_2 Nu Soft Nucleophile (e.g., N3-, RS-) Nu->Prod_SN2

Caption: Figure 1. Competition between Substitution (Green) and Elimination (Red) pathways driven by reagent hardness.

Module 2: Organometallic Decomposition (The "Black Tar" Issue)

Symptom

"I tried to make the Grignard or Lithium reagent to couple with an aldehyde. The reaction turned black/brown immediately, and I recovered only fluoropropene or polymerized material."

Root Cause Analysis: -Elimination of Metal-Fluoride

This is the most critical instability mode. If you lithiate C2 (replacing Iodine), you form a


-fluoroalkyllithium .


Lithium has an extreme affinity for fluorine (Lattice energy of LiF is massive). The molecule undergoes spontaneous

-elimination of LiF
, generating propene (or polymerized propene derivatives). This happens violently above -78°C.
Troubleshooting Protocol
  • Temperature Control (Critical):

    • Standard: -78°C is often insufficient for stability > 1 hour.

    • Recommendation: Perform Lithium-Halogen exchange at -100°C (Trapp mixture: THF/Ether/Pentane 4:4:1) and quench with the electrophile immediately (Barbier conditions).

  • Solvent Choice:

    • Avoid pure THF if possible; the polarity stabilizes the Li-cation, making the naked carbanion more reactive (and thus more prone to eliminating F). Use non-polar cosolvents (Hexane/Pentane).

  • Alternative Strategy:

    • Do not form the organometallic on the fluoroalkane. Instead, use the fluoroalkane as the electrophile and react it with a soft nucleophile (e.g., a cuprate).

Module 3: Regio-scrambling (Isomerization)

Symptom

"I see two sets of product peaks. One looks like the isopropyl derivative, the other like an n-propyl derivative."

Root Cause Analysis: Iodonium Ion Participation

During substitution, particularly if Ag(I) salts are used to "pull" the iodine, the reaction may proceed via a bridged iodonium ion intermediate rather than a pure concerted


.
The nucleophile can open this bridge at either carbon:
  • Attack at C2 (Secondary)

    
     Retains structure (1-fluoro-2-substituted).
    
  • Attack at C1 (Primary)

    
     Rearranges to 2-fluoro-1-substituted  product.
    
Troubleshooting Protocol
  • Avoid Silver Salts: Do not use

    
     or 
    
    
    
    to accelerate the reaction. This promotes the cationic character that leads to rearrangement.
  • Solvent: Stick to acetone or acetonitrile (polar aprotic) to favor

    
     kinetics over cationic intermediates.
    

FAQ: Rapid Fire Solutions

Q: Can I use Finkelstein conditions (NaI/Acetone) to purify the starting material? A: No. Finkelstein is for exchanging Cl/Br to I. Since you already have the iodide, this does nothing. If you are trying to make the compound from 1-fluoro-2-chloropropane, yes, use NaI/Acetone, but reflux gently to avoid elimination.

Q: Why is my product hydrolyzing to an alcohol? A: this compound is sensitive to solvolysis. If your solvent is "wet" DMSO or DMF, the water will displace the iodide over 12-24 hours. Always use anhydrous solvents.

Q: How do I remove the iodine color from my product? A: Iodine is released during elimination/decomposition side reactions. Wash the organic layer with 10% Sodium Thiosulfate (


)  until the purple/brown color vanishes.

Decision Tree: Optimizing Your Reaction

DecisionTree Start Start: this compound Reaction Goal What is your goal? Start->Goal Subst Nucleophilic Substitution Goal->Subst Metal Grignard/Lithium Formation Goal->Metal BaseCheck Is the Nucleophile Basic? Subst->BaseCheck TempCheck Can you cool to -100°C? Metal->TempCheck Soln1 Use weak base (K2CO3) Polar Aprotic Solvent BaseCheck->Soln1 No (Neutral) Soln2 Change Nucleophile to Azide/Thiol or Buffer pH BaseCheck->Soln2 Yes (Basic) Soln3 Proceed with Barbier Conditions (Mix Electrophile + Li + Substrate) TempCheck->Soln3 Yes Soln4 STOP. LiF Elimination is inevitable. Change synthetic route. TempCheck->Soln4 No

Caption: Figure 2. Strategic decision tree for minimizing byproducts based on experimental goals.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Kail, D. C., et al. (2014).[2] On the configurational stability of chiral, nonracemic fluoro- and iodo-[D(1)]methyllithiums. Chemistry - A European Journal. (Details the instability of fluoro-lithium species and carbene disintegration). [Link]

  • ChemGuide. (2022). Nucleophilic Substitution: Halogenoalkanes. (General mechanistic grounding for secondary halide reactivity). [Link]

  • Gellman, A. J., et al. (1995).[3] Fluoride Elimination Reactions of Fluorinated Alkyl Groups on the Ag(111) Surface. Langmuir. (Mechanistic evidence of

    
    -fluoride elimination pathways). [Link]
    

Sources

Technical Support Center: Halo-Exchange Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorination of 2-Iodopropane

Current Ticket: #F-ISO-2-005 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Halo-Exchange Support Hub.

You are likely here because your reaction flask contains a lot of black precipitate (AgI) or white salt (KI), but your NMR shows nothing but starting material or, worse, distinct olefinic peaks. Converting a secondary alkyl iodide (2-iodopropane) to a secondary alkyl fluoride (2-fluoropropane) is deceptively difficult. It sits at the uncomfortable intersection of volatility , basicity , and nucleophilicity .

This guide addresses the three most common failure modes reported by our users:

  • "My product vanished." (Volatility Management)

  • "I made propene gas instead of product." (Elimination vs. Substitution)

  • "The reaction is stuck." (Solvation & Lattice Energy)

Module 1: The "Vanishing Product" Phenomenon

User Complaint: "I ran the reaction, saw full conversion of the iodide, performed a workup, and now my flask is empty."

Diagnosis: You treated a gas like a liquid. 2-Fluoropropane has a boiling point of approximately -10°C to -3°C (depending on purity and pressure). If you ran this reaction at room temperature without a sealed system or attempted a standard rotary evaporation, your product is in the fume hood exhaust, not your flask.

Troubleshooting Protocol:

  • Reaction Vessel: Must be performed in a sealed pressure tube or a high-integrity glass autoclave.

  • Monitoring: Do not take aliquots for GC/LC in the open air. Use a cooled syringe.

  • Isolation: You cannot "rotovap" this solvent off. You must distill the product out of the reaction mixture into a receiver cooled to -78°C (Dry ice/acetone).

Module 2: The Elimination Competition (E2 vs SN2)

User Complaint: "I see significant gas evolution during the reaction, and my yield is <20%."

Diagnosis: Uncontrolled Basicity. Fluoride (F⁻) is a "hard" base. 2-iodopropane is a secondary electrophile. In polar aprotic solvents (like DMF or DMSO), "naked" fluoride is a powerful base that prefers to rip off a proton (E2 elimination) rather than attack the sterically hindered secondary carbon (SN2 substitution). This generates propene gas.

The Mechanism: The diagram below illustrates the competition. To win, we must lower the activation energy for substitution while suppressing elimination.

ReactionPathways Start Reactants 2-Iodopropane + F- TS_SN2 TS: Substitution (SN2) Backside Attack (Sterically Hindered) Start->TS_SN2  Nucleophilic Path   TS_E2 TS: Elimination (E2) Proton Abstraction (Basicity Driven) Start->TS_E2  Basic Path (Fast)   Prod_SN2 Product 2-Fluoropropane TS_SN2->Prod_SN2 Prod_E2 Side Product Propene (Gas) TS_E2->Prod_E2

Figure 1: The kinetic competition between substitution (desired) and elimination (undesired) pathways.

Solution: Switch from "naked" fluoride (like TBAF or KF/Crown Ether) to Silver Fluoride (AgF) .

  • Why? Silver acts as a "halophile." The Ag⁺ coordinates with the Iodine leaving group, pulling it away. This "Pull-Push" mechanism assists the SN2 pathway without requiring the extreme basicity needed to force a standard displacement.

Module 3: Reagent Selection Matrix

Choose your reagent based on your lab's capabilities and tolerance for elimination.

Reagent SystemActive SpeciesRisk of Elimination (Propene)Solubility in Organic SolventsRecommendation
KF + 18-Crown-6 "Naked" F⁻High Good (in MeCN/DMF)Avoid for 2° iodides.
CsF (Cesium Fluoride) F⁻ (Loose ion pair)High ModerateUse only if AgF is unavailable.
TBAF (Anhydrous) F⁻ (Organic cation)Very High ExcellentDo NOT use. Causes immediate elimination.
AgF (Silver Fluoride) Ag-F / Ag⁺Low Low (Heterogeneous)Recommended. Ag⁺ assists I⁻ departure.
Module 4: Recommended Protocol (AgF Mediated)

Standard Operating Procedure for the conversion of 2-iodopropane to 2-fluoropropane.

Reagents:

  • 2-Iodopropane (1.0 equiv)

  • Silver Fluoride (AgF) (1.5 - 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) - Must be anhydrous.

Workflow:

  • Preparation: In a glovebox or under active Argon flow, weigh AgF into a thick-walled pressure tube or heavy-walled flask. Wrap the flask in aluminum foil (Ag salts are light-sensitive).

  • Solvation: Add anhydrous Acetonitrile. AgF is sparingly soluble; it will form a suspension.

  • Addition: Cool the vessel to 0°C. Add 2-iodopropane via syringe.

  • Reaction: Seal the vessel tightly. Allow to warm to Room Temperature. Stir vigorously for 24–48 hours.

    • Visual Check: The greyish AgF solid will turn into a yellow/black precipitate (AgI) as the reaction proceeds.

  • Isolation (The Critical Step):

    • Do not filter. The product is likely a gas/volatile liquid dissolved in the solvent.

    • Set up a distillation apparatus connected directly to the reaction vessel.

    • Cool the receiving flask to -78°C (Dry Ice/Acetone bath).

    • Gently heat the reaction vessel (40-50°C). The 2-fluoropropane (bp ~ -10°C) will distill over first.

    • Note: Acetonitrile (bp 82°C) will remain behind if heat is controlled.

Mechanism of Action (Ag-Assisted):

AgMechanism AgF Ag-F (Solid Surface) Complex Transition State [F- ... C ... I ... Ag] AgF->Complex Coordination Substrate 2-Iodopropane Substrate->Complex Coordination Precipitate AgI (Precipitate) Complex->Precipitate Precipitation Drive Product 2-Fluoropropane Complex->Product

Figure 2: The "Pull-Push" mechanism where Silver precipitation drives the equilibrium forward.

FAQ: Frequently Asked Questions

Q: Can I use DAST or Deoxo-Fluor? A: No. Those reagents are designed to convert alcohols (C-OH) or ketones (C=O) to fluorides. They do not react effectively with alkyl iodides. If you want to use DAST, you must start with 2-propanol, not 2-iodopropane.

Q: Why is my yield low even with AgF? A: Check your water content. Fluoride is extremely hygroscopic. If your AgF or solvent is "wet," the fluoride ion becomes heavily solvated (H-bonded to water) and loses its nucleophilicity, becoming inert. Use a glovebox or freshly dried solvents.

Q: How do I store the product? A: You must store 2-fluoropropane in a sealed steel cylinder or a high-pressure glass ampoule kept in a freezer. It will evaporate through standard rubber septa or loose ground-glass joints.

References
  • Chemical Properties & Boiling Point Data Source: VulcanChem & Cheméo Data Sheets. URL:[Link] Relevance:[1][2][3] Confirms boiling point (-10°C to -2.5°C) critical for isolation protocols.

  • Finkelstein & Halex Reaction Mechanisms Source: Organic Chemistry Portal.[4] URL:[Link] Relevance: mechanistic grounding for halogen exchange and solubility driving forces.[1]

  • Silver-Catalyzed Fluorination Source: Journal of the American Chemical Society (ACS). URL:[Link] Relevance: Supports the mechanism of silver-assisted fluorination to overcome elimination issues in secondary halides.

  • Elimination vs. Substitution in Secondary Halides Source: Chemistry LibreTexts. URL:[Link] Relevance: Foundational theory explaining the E2 competition observed with basic fluoride sources.

Sources

Technical Support Center: 1-Fluoro-2-Iodopropane Workup & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Isolation, Purification, and Stabilization of Secondary Fluoro-Iodoalkanes Ticket ID: FIP-ISO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

Subject: 1-Fluoro-2-iodopropane (


) is a deceptive molecule. While structurally simple, it sits at the intersection of three instability pathways: photolytic cleavage  (weak C-I bond), thermal elimination  (secondary iodide), and volatility  (fluorine effect).

Successful isolation requires a "Soft-Touch" protocol. Aggressive drying or heating will trigger the "Purple Death" (autocatalytic decomposition to


) or the "Vinylic Shift"  (elimination to fluoropropenes).
The Three Pillars of Stability
  • Photolytic Shielding: The C-I bond energy is low (~50 kcal/mol). Ambient light triggers radical cleavage, liberating iodine which acts as a Lewis acid catalyst for further decomposition. Rule: All glassware must be foil-wrapped.

  • Thermal & Base Control: As a secondary iodide, this molecule is a prime candidate for

    
     elimination. Even weak bases (like bicarbonate) can trigger HF or HI loss if heated. Rule:  Keep workup temperature 
    
    
    
    and pH neutral (
    
    
    ).
  • Volatility Management: While the iodine atom adds mass (MW ~188 g/mol ), the fluorine atom reduces intermolecular forces (low polarizability). Rule: Do not use high vacuum (<10 mbar) for concentration.

Standard Operating Procedure (SOP)

Workflow: Quench


 Reductive Wash 

Neutralization

Gentle Concentration.
Reagents Required[1][2][3][4][5]
  • Quench Buffer: Saturated

    
     (if reaction is basic) or Water.
    
  • Reductive Wash: 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Extraction Solvent: Diethyl Ether (

    
    ) or Pentane/Hexane (preferred over DCM to facilitate low-temp evaporation).
    
  • Drying Agent: Magnesium Sulfate (

    
    ) - Neutral and fast.
    
Step-by-Step Protocol
Step 1: The "Cold Quench"
  • Context: If your reaction used heat, cool the vessel to

    
     before opening.
    
  • Action: Pour the reaction mixture into a pre-chilled biphasic mixture of Extraction Solvent and Quench Buffer .

  • Why: Rapid cooling halts thermal elimination.

Step 2: The "Reductive Bleach" (Critical)
  • Observation: The organic layer will likely be violet or brown due to free iodine (

    
    ).
    
  • Action: Wash the organic layer with 10% Sodium Thiosulfate until the organic phase is pale yellow or colorless.

  • Mechanism:

    
     (Tetrathionate).
    
  • Warning: Failure to remove

    
     will catalyze decomposition during storage.
    
Step 3: Neutralization & Drying
  • Action: Wash with Brine (sat. NaCl) to remove bulk water.

  • Action: Dry over

    
     for 10 minutes. Filter into a foil-wrapped flask.
    
  • Note: Avoid

    
     or basic drying agents, which can induce elimination.
    
Step 4: Concentration (The Danger Zone)
  • Action: Concentrate via rotary evaporation.

  • Settings: Bath temp

    
     . Vacuum 
    
    
    
    mbar
    (do not go to full pump vacuum).
  • Stop Condition: Stop when volume reduces to ~10% or theoretical mass is approached. Do not "bone dry" if possible; trace solvent is a better stabilizer than heat.

Visualizing the Workflow & Risks

Diagram 1: The Decomposition Cascade

This diagram illustrates why the workup fails if light or heat is uncontrolled.

Decomposition Start This compound Radical Radical Pair [R• + I•] Start->Radical Homolysis Elimination Elimination Product (Fluoropropene + HI) Start->Elimination E2 Mechanism Light Photon (hν) Light->Radical Heat Heat / Base Heat->Elimination Iodine Free Iodine (I₂) (Purple/Brown) Radical->Iodine Dimerization Iodine->Start Catalyzes Degradation

Caption: Figure 1. Decomposition pathways showing the autocatalytic role of Iodine and the competitive Elimination pathway.

Diagram 2: The Correct Workup Logic

Workup Crude Crude Reaction Mix (Contains R-I, I₂, Salts) Quench Phase 1: Quench (0°C, Solvent/Water) Crude->Quench Sep Phase Separation Quench->Sep Thio Phase 2: Reductive Wash (Na₂S₂O₃) Sep->Thio Organic Layer Check Is Organic Layer Colorless? Thio->Check Check->Thio No (Repeat Wash) Dry Phase 3: Dry & Filter (MgSO₄ + Foil Wrap) Check->Dry Yes Conc Phase 4: Concentration (Bath <30°C, >150 mbar) Dry->Conc Final Stable Product (Store @ -20°C, Dark) Conc->Final

Caption: Figure 2. Optimized isolation workflow emphasizing iodine removal and thermal control.

Troubleshooting & FAQs

Ticket #001: "My product turned black overnight in the fridge."

Diagnosis: Autocatalytic De-iodination. You likely left trace free iodine (


) in the flask, or the flask was clear glass. 

acts as a radical initiator.
  • Fix: Re-dissolve in ether, wash again with sodium thiosulfate, dry, and store over a copper wire or silver wool (stabilizer) in an amber vial at

    
    .
    
Ticket #002: "I lost 50% of my yield on the Rotavap."

Diagnosis: Volatility mismanagement. this compound has a boiling point in the range of


 (estimated based on homologs), but it forms azeotropes with common solvents.
  • Fix: Do not use high vacuum. Use a diaphragm pump set to ~200 mbar. Once the solvent flow slows, stop. Do not try to remove the last 1% of solvent; it helps stabilize the iodide.

Ticket #003: "NMR shows a multiplet at 4.5-6.0 ppm that shouldn't be there."

Diagnosis: Elimination (


). 
You have formed 1-fluoropropene or 3-fluoropropene. This happens if the workup was too basic (e.g., using NaOH wash) or the rotavap bath was too hot (

).
  • Fix: There is no easy fix to separate the alkene other than careful fractional distillation (difficult due to volatility). Prevent this by keeping pH

    
     and temperature low.
    
Data Table: Physical Properties & Handling
PropertyValue (Approx.)Critical Note
Boiling Point

Do not distill at atm pressure (decomposition risk).
Density

g/mL
It will be the bottom layer in water/ether extractions (unless heavily diluted).
Stability Low (Secondary Iodide)Prone to

elimination and photolysis.
Storage

Must be dark/amber vial. Copper stabilizer recommended.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clark, J. (2020). Elimination Reactions of Halogenoalkanes. ChemGuide. Retrieved from [Link]

Sources

Validation & Comparative

Structural and Electronic Landscape of Fluoroiodopropane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of the C-I Bond in Fluoroiodopropane Isomers

For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactivity is paramount. Organofluorine compounds are of particular interest due to the unique physicochemical properties that fluorine imparts to molecules, including enhanced metabolic stability and binding affinity. Within this class, fluoroiodoalkanes serve as critical building blocks, where the reactive Carbon-Iodine (C-I) bond provides a synthetic handle for elaboration, while the inert Carbon-Fluorine (C-F) bond is carried through to the final product.

This guide offers a detailed comparison of the C-I bond reactivity in three key structural isomers of fluoroiodopropane: 1-fluoro-3-iodopropane , 2-fluoro-1-iodopropane , and 2-fluoro-2-iodopropane . Understanding the nuanced differences in their reactivity, governed by the positional interplay of the fluorine and iodine atoms, is crucial for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes. We will explore the underlying electronic and steric principles, present comparative data, and provide a practical experimental protocol to empirically determine these reactivity differences.

The reactivity of the C-I bond in these isomers is not uniform; it is profoundly influenced by the location of the highly electronegative fluorine atom relative to the carbon atom bearing the iodine. This positioning dictates the electronic environment of the reaction center through inductive effects.

  • 1-Fluoro-3-iodopropane: The fluorine atom is on the γ-carbon (C3), three carbons away from the C-I bond. Its electron-withdrawing inductive effect is significantly attenuated over this distance, having only a minor influence on the C-I bond.

  • 2-Fluoro-1-iodopropane: The fluorine atom is on the β-carbon (C2), adjacent to the carbon bearing the iodine. Its strong inductive effect makes the α-carbon (C1) more electron-deficient.

  • 2-Fluoro-2-iodopropane: The fluorine and iodine atoms are attached to the same carbon atom (geminal substitution). The fluorine atom exerts a powerful, direct electron-withdrawing effect on the reaction center.

Below is a visualization of the isomers and the primary electronic influence governing their reactivity.

G cluster_isomers Fluoroiodopropane Isomers cluster_effects Primary Electronic Influence I1 1-Fluoro-3-iodopropane (F on γ-carbon) E1 Minimal Inductive Effect at C-I bond I1->E1 Distance Attenuation I2 2-Fluoro-1-iodopropane (F on β-carbon) E2 Strong -I Effect from β-position I2->E2 Proximity I3 2-Fluoro-2-iodopropane (F on α-carbon) E3 Very Strong -I Effect directly on reaction center I3->E3 Direct Substitution

Caption: Structural isomers and their corresponding electronic environments.

Comparative Analysis of C-I Bond Reactivity

The C-I bond is the weakest among carbon-halogen bonds (excluding astatine), with a bond dissociation energy (BDE) of approximately 213-240 kJ/mol[1][2]. This inherent weakness makes it an excellent leaving group in nucleophilic substitutions and a prime site for radical reactions. However, the fluorine substituent modulates this reactivity significantly.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of synthetic chemistry where a nucleophile replaces a leaving group.[3] The reaction can proceed through two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).[4]

Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[5] The reaction rate is sensitive to steric hindrance around the reaction center.

  • 1-Fluoro-3-iodopropane: As a primary iodoalkane with low steric hindrance and minimal electronic perturbation from the distant fluorine, this isomer reacts readily via the Sₙ2 mechanism, similar to 1-iodopropane.

  • 2-Fluoro-1-iodopropane: This is also a primary iodoalkane, favoring the Sₙ2 pathway. However, the strong electron-withdrawing fluorine on the adjacent carbon reduces the electron density at the reaction center, which can slightly decrease its reactivity towards nucleophiles compared to its non-fluorinated analog.

  • 2-Fluoro-2-iodopropane: This secondary iodide experiences greater steric hindrance than its primary counterparts. More importantly, the geminal fluorine atom powerfully withdraws electron density, destabilizing the electron-rich, five-coordinate transition state of the Sₙ2 reaction. Consequently, this isomer is exceedingly unreactive under Sₙ2 conditions.

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate.[6] The stability of this intermediate is the single most important factor determining the reaction rate.

  • 1-Fluoro-3-iodopropane & 2-Fluoro-1-iodopropane: Both are primary iodides and would need to form highly unstable primary carbocations. The Sₙ1 pathway is therefore not favored for these isomers.

  • 2-Fluoro-2-iodopropane: While secondary iodides can undergo Sₙ1 reactions, the presence of the α-fluorine atom is severely destabilizing for the adjacent carbocation. The powerful inductive effect of fluorine concentrates positive charge, which is counterintuitive for carbocation stability. This electronic destabilization makes the Sₙ1 pathway extremely slow, rendering this isomer the least reactive of the three in both Sₙ1 and Sₙ2 reactions.

Reactivity in Radical Reactions

The stability of the resulting carbon radical is key. Electron-withdrawing groups like fluorine are known to destabilize adjacent radical centers. Therefore, we can predict the following trend in C-I bond lability towards homolysis:

1-Fluoro-3-iodopropane > 2-Fluoro-1-iodopropane > 2-Fluoro-2-iodopropane

The radical formed from 2-fluoro-2-iodopropane would be the most destabilized due to the α-fluorine substituent, requiring the most energy to form.

Quantitative Data Summary

The following table summarizes the key properties and predicted reactivity trends for the fluoroiodopropane isomers.

Property1-Fluoro-3-iodopropane2-Fluoro-1-iodopropane2-Fluoro-2-iodopropane
Iodide Type PrimaryPrimarySecondary
Fluorine Position γ (gamma)β (beta)α (alpha)
Primary Inductive Effect Negligible at C-I bondStrong, electron-withdrawingVery strong, electron-withdrawing
Predicted Sₙ2 Reactivity HighModerateVery Low
Predicted Sₙ1 Reactivity Very LowVery LowExtremely Low
Predicted C-I BDE LowestIntermediateHighest
Overall C-I Reactivity Highest Intermediate Lowest

Experimental Protocol: Comparative Kinetics of Nucleophilic Substitution

To empirically validate the predicted reactivity differences, a comparative kinetics experiment can be performed. The reaction of the iodoalkanes with a nucleophile, such as sodium thiophenoxide, can be monitored over time. Thiophenoxide is a soft nucleophile that reacts cleanly in Sₙ2 reactions with primary and secondary alkyl halides.

Objective: To determine the relative rates of reaction for the three fluoroiodopropane isomers with sodium thiophenoxide.
Materials:
  • 1-Fluoro-3-iodopropane

  • 2-Fluoro-1-iodopropane

  • 2-Fluoro-2-iodopropane

  • Thiophenol

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dodecane (internal standard)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Workflow Diagram:

G prep Prepare Stock Solutions - Isomers in DMF - Thiophenoxide in DMF - Dodecane (IS) in DMF rxn_setup Set Up Parallel Reactions - 3 flasks, one for each isomer - Add isomer and IS solutions prep->rxn_setup thermo Thermostat flasks at 50 °C rxn_setup->thermo initiate Initiate Reaction - Add thiophenoxide solution - Start timer (t=0) thermo->initiate sampling Aliquot Sampling - Withdraw samples at intervals (e.g., 0, 15, 30, 60, 120 min) initiate->sampling quench Quench Reaction - Add aliquot to vial with water and extraction solvent (e.g., hexanes) sampling->quench analyze GC-FID Analysis - Quantify disappearance of fluoroiodopropane relative to IS quench->analyze plot Data Analysis - Plot ln([Substrate]) vs. time - Determine pseudo-first-order rate constants (k) analyze->plot

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Methodology:
  • Preparation of Sodium Thiophenoxide: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium methoxide solution (1.0 eq) dropwise. Stir for 20 minutes to ensure complete formation of the sodium salt.

  • Reaction Setup: Prepare three separate reaction flasks. To each, add a specific volume of a stock solution of one fluoroiodopropane isomer (e.g., 0.1 M in DMF) and the dodecane internal standard (e.g., 0.05 M in DMF).

  • Initiation and Monitoring: Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 50 °C). To start the reactions simultaneously, add a specific volume of the sodium thiophenoxide solution (to achieve a concentration of e.g., 0.1 M) to each flask. This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of water and 1 mL of a suitable extraction solvent like hexanes or diethyl ether. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by GC-FID. The disappearance of the starting fluoroiodopropane peak relative to the constant internal standard peak will be used to determine the concentration at each time point.

  • Data Processing: For each isomer, plot the natural logarithm of the concentration of the fluoroiodopropane (ln[FP]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Comparing the k values will give the relative reactivity of the isomers.

Implications for Synthesis and Drug Development

The choice of fluoroiodopropane isomer has significant practical consequences:

  • For introducing a 3-fluoropropyl group: 1-Fluoro-3-iodopropane is the ideal choice. Its high reactivity allows for efficient coupling with a wide range of nucleophiles under standard Sₙ2 conditions.[7]

  • For creating more complex fluorinated motifs: The lower reactivity of 2-fluoro-1-iodopropane might be advantageous in sequential reactions where selectivity is required.

  • As a sterically hindered or unreactive fragment: 2-Fluoro-2-iodopropane is largely unreactive towards nucleophilic substitution. Its utility lies in other areas, such as radical additions or the synthesis of organometallic reagents where the C-I bond is cleaved through a different mechanism.[8][9]

Conclusion

The reactivity of the C-I bond in fluoroiodopropanes is a clear demonstration of the profound influence of substituent position. The trend in reactivity for nucleophilic substitution is unambiguously 1-fluoro-3-iodopropane > 2-fluoro-1-iodopropane >> 2-fluoro-2-iodopropane . This hierarchy is dictated by a combination of steric hindrance and, most critically, the powerful electron-withdrawing inductive effect of the fluorine atom, which deactivates the reaction center, especially when in the α-position. For scientists engaged in the synthesis of fluorinated molecules, a thorough understanding of these structure-activity relationships is not merely academic—it is a fundamental prerequisite for the rational design of efficient and successful synthetic routes.

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A Guide to the Structural Validation of 1-Fluoro-2-Iodopropane by Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The introduction of fluorine atoms into organic molecules can profoundly alter their pharmacokinetic and pharmacodynamic properties, making fluorinated compounds a subject of intense research.[1][2] This guide provides an in-depth analysis of the validation of the 1-fluoro-2-iodopropane structure, a versatile building block in organic synthesis, using a multi-pronged Nuclear Magnetic Resonance (NMR) spectroscopy approach. We will delve into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR, predict the spectral features of this compound, and contrast them with a constitutional isomer, 1-fluoro-3-iodopropane, to demonstrate the power of NMR in definitive structure elucidation.

The Imperative of Structural Integrity in Fluorinated Molecules

The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. However, the synthesis of fluorinated organic compounds can often yield a mixture of isomers, necessitating robust analytical techniques for their differentiation. NMR spectroscopy stands as a preeminent tool for this purpose, offering unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and integration.[3]

Predicting the NMR Signature of this compound

To validate the structure of this compound, we must first predict its expected NMR spectra based on fundamental principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

  • CH₂F (C1) Protons: These protons are directly attached to a carbon bearing a highly electronegative fluorine atom. This will cause a significant downfield shift. Furthermore, these protons will be split by the adjacent methine proton (CH) and the fluorine atom. The coupling to the methine proton will be a vicinal coupling (³JHH), and the coupling to the fluorine will be a geminal coupling (²JHF). This will result in a complex multiplet, likely a doublet of doublets.

  • CHI (C2) Proton: This methine proton is attached to a carbon bearing a less electronegative but bulky iodine atom. It will be shifted downfield, though to a lesser extent than the CH₂F protons. This proton will be split by the three protons of the methyl group and the two protons of the fluoromethyl group, leading to a complex multiplet.

  • CH₃ (C3) Protons: These protons are on the terminal methyl group. They are the most shielded and will appear furthest upfield. They will be split by the adjacent methine proton, resulting in a doublet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each carbon atom.

  • C1 (CH₂F): The carbon directly bonded to fluorine will experience a strong downfield shift due to fluorine's high electronegativity. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[1]

  • C2 (CHI): The carbon bonded to iodine will also be shifted downfield, but the effect of iodine is less pronounced than that of fluorine.

  • C3 (CH₃): The methyl carbon will be the most upfield signal in the spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of fluorine atoms.[3] For this compound, a single signal is expected. This signal will be split by the two geminal protons on C1 and the vicinal proton on C2, resulting in a complex multiplet, likely a triplet of doublets.

Comparative Analysis: this compound vs. 1-Fluoro-3-Iodopropane

To underscore the definitive nature of NMR for structural validation, we will compare the predicted spectra of this compound with its constitutional isomer, 1-fluoro-3-iodopropane.

Parameter Predicted for this compound Predicted for 1-Fluoro-3-Iodopropane Rationale for Difference
¹H NMR Signals 33Different chemical environments for the protons.
¹H NMR Multiplicity (CH₂F) Doublet of DoubletsTripletCoupling to one adjacent proton in the former, two in the latter.
¹H NMR Multiplicity (CH₂I) N/ATripletPresence of a CH₂I group in 1-fluoro-3-iodopropane.
¹³C NMR Signals 33Different carbon environments.
¹³C NMR ¹JCF Large (typically > 150 Hz)Large (typically > 150 Hz)Direct C-F bond in both.
¹⁹F NMR Multiplicity Triplet of DoubletsTriplet of TripletsCoupling to two geminal and one vicinal proton vs. two geminal and two vicinal protons.

This tabulated comparison clearly illustrates that the two isomers would produce distinctly different NMR spectra, allowing for their unambiguous identification.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR data for the structural validation of this compound.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 MHz spectrometer, 32 scans, 2-second relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 MHz spectrometer, 1024 scans, 5-second relaxation delay.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F NMR spectrum.

    • Typical parameters: 376 MHz spectrometer, 128 scans, 2-second relaxation delay.

    • Reference the spectrum to an external standard, such as CFCl₃.

Visualizing the Molecular Structure and NMR Relationships

Caption: Molecular structure of this compound.

G Key J-coupling interactions in this compound. cluster_1H_NMR ¹H NMR cluster_19F_NMR ¹⁹F NMR H_C1 CH₂F Protons H_C2 CHI Proton H_C1->H_C2 ³JHH F_nucleus Fluorine Nucleus H_C1->F_nucleus ²JHF H_C2->H_C1 ³JHH H_C3 CH₃ Protons H_C2->H_C3 ³JHH H_C2->F_nucleus ³JHF H_C3->H_C2 ³JHH F_nucleus->H_C1 ²JHF F_nucleus->H_C2 ³JHF

Caption: Key J-coupling interactions in this compound.

Conclusion

The structural validation of this compound serves as an exemplary case for the power and necessity of multinuclear NMR spectroscopy in modern chemical research. Through a systematic analysis of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, and by comparing these predictions with those for a constitutional isomer, we have demonstrated a robust workflow for unambiguous structure determination. This approach, grounded in the fundamental principles of NMR, ensures the scientific integrity of synthetic products and provides a solid foundation for their subsequent application in drug development and other scientific endeavors.

References

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Comparative Guide: Fluorinated Alkylating Agents in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Melphalan Flufenamide vs. Classical Nitrogen Mustards

Executive Summary

This guide provides a technical analysis of fluorinated alkylating agents, with a primary focus on Melphalan Flufenamide (Melflufen) as the archetype of this class. Unlike classical nitrogen mustards (e.g., Melphalan, Cyclophosphamide) that rely on active transport or hepatic activation, fluorinated peptide-drug conjugates leverage high lipophilicity for passive cellular uptake and intracellular peptidase selectivity for activation. This document details the mechanistic advantages, comparative performance data, and experimental protocols required to validate these properties in a drug development setting.

Part 1: The Fluorine Advantage in Alkylator Design

The incorporation of fluorine into alkylating agents is not merely a structural modification but a strategic pharmacologic lever. Fluorine acts as a bioisostere of hydrogen but introduces significant electronic and physicochemical changes.

Lipophilicity and Membrane Permeability
  • The Problem: Classical alkylators like Melphalan are hydrophilic (LogP ≈ -0.5 to 0.[1]5) and depend on carrier proteins (e.g., LAT1/SLC7A5) for cell entry. Downregulation of these transporters is a common resistance mechanism.

  • The Fluorine Solution: Fluorination, particularly when combined with lipophilic moieties (as in Melflufen’s fluorophenylalanine group), significantly increases the partition coefficient (LogP). This enables passive diffusion across the lipid bilayer, bypassing transporter-dependent resistance.[1]

Metabolic Stability and Reactivity
  • Metabolic Blocking: The high energy of the C–F bond (approx. 116 kcal/mol) makes it resistant to metabolic cleavage. Strategic placement of fluorine can block "soft spots" prone to oxidative metabolism (e.g., by Cytochrome P450s), prolonging the half-life of the pharmacophore until it reaches the target tissue.

  • pKa Modulation: Fluorine’s high electronegativity lowers the pKa of neighboring amines.[1] In nitrogen mustards, this can fine-tune the reactivity of the aziridinium ion intermediate, balancing potency with stability in the bloodstream.

Part 2: Comparative Case Study – Melflufen vs. Melphalan[1]

This section compares the first-in-class peptide-drug conjugate Melflufen against its parent compound, Melphalan.[1]

Mechanism of Action: The "Peptidase-Potentiated" Effect

Melflufen is a prodrug that rapidly crosses the cell membrane due to its lipophilicity.[1] Once intracellular, it acts as a substrate for Aminopeptidases (specifically Aminopeptidase N / CD13), which are often overexpressed in multiple myeloma and other malignancies.

  • Step 1 (Entry): Melflufen enters via passive diffusion (High Flux).

  • Step 2 (Trapping): Aminopeptidases cleave the peptide bond, releasing hydrophilic Melphalan.

  • Step 3 (Accumulation): The released Melphalan is less lipophilic and becomes "trapped" inside the cell, creating a massive concentration gradient.

Performance Data Comparison
FeatureMelphalan (Parent)Melflufen (Fluorinated Conjugate)Impact
Primary Transport Active (LAT1/SLC7A5)Passive DiffusionMelflufen overcomes transporter-downregulation resistance.[1]
Intracellular Conc. Baseline (1x)High Accumulation (up to 50x)"Virtuous Loop" of uptake and cleavage drives payload accumulation.
In Vitro Potency (IC50) 10–100 µM (Myeloma lines)0.1–1.0 µM (Myeloma lines)Melflufen is 10-50 fold more potent in vitro.[1]
Resistance Profile Susceptible to LAT1 lossActive in Melphalan-resistant linesEffective in refractory disease models.[1]
Plasma Half-Life ~60-90 minutes< 5 minutes (Rapid tissue uptake)Melflufen rapidly distributes to tissues; systemic exposure to free alkylator is delayed.[1]

Part 3: Visualization of Signaling & Workflows

Diagram 1: Mechanism of Action (Transport & Trapping)

This diagram illustrates the "Virtuous Loop" mechanism where Melflufen leverages passive diffusion and enzymatic cleavage to achieve intracellular superiority over Melphalan.

Melflufen_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) Melflufen_Ext Melflufen (Lipophilic) Passive_Diff Passive Diffusion (High Flux) Melflufen_Ext->Passive_Diff Melphalan_Ext Melphalan (Hydrophilic) LAT1 LAT1 Transporter (Rate Limiting) Melphalan_Ext->LAT1 Melflufen_Int Melflufen (Intracellular) Passive_Diff->Melflufen_Int Melphalan_Int Melphalan Payload (Hydrophilic & Trapped) LAT1->Melphalan_Int Low Influx APN Aminopeptidase N (CD13) Melflufen_Int->APN Substrate APN->Melphalan_Int Rapid Cleavage DNA_Damage Irreversible DNA Alkylation (Apoptosis) Melphalan_Int->DNA_Damage Cross-linking

Caption: Comparative entry and activation pathways. Melflufen bypasses transporters and exploits intracellular peptidases for payload trapping.

Diagram 2: Experimental Screening Workflow

A standardized workflow for assessing the sensitivity of cancer cell lines to peptidase-potentiated alkylators.[1]

Experimental_Workflow Start Start: Cell Line Selection (WT vs. Melphalan-Resistant) Step1 1. Expression Profiling (Flow Cytometry/Western for CD13) Start->Step1 Step2 2. Cytotoxicity Assay (72h Treatment + CellTiter-Glo) Step1->Step2 Step3 3. Mechanism Check (Co-treatment with Bestatin) Step2->Step3 Decision Is IC50 Increased with Bestatin? Step3->Decision Result_Pos Confirmed Peptidase Dependency Decision->Result_Pos Yes Result_Neg Off-Target/General Toxicity Decision->Result_Neg No

Caption: Workflow to validate peptidase-dependent cytotoxicity using the inhibitor Bestatin.

Part 4: Experimental Protocols

Protocol A: Peptidase-Dependent Cytotoxicity Assay

Objective: To quantify the potency shift between Melflufen and Melphalan and validate the role of aminopeptidases.[1]

  • Reagents:

    • Melflufen (dissolved in DMSO, stock 10 mM).

    • Melphalan (dissolved in acidified ethanol/DMSO, stock 10 mM).

    • Bestatin (Aminopeptidase inhibitor, stock 10 mM).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]

  • Cell Culture:

    • Use RPMI-8226 (Melphalan-sensitive) and RPMI-8226/LR5 (Melphalan-resistant) myeloma lines.[1]

    • Seed 10,000 cells/well in 96-well opaque plates in 90 µL complete media.

  • Treatment:

    • Arm A (Drug Only): Add serial dilutions of Melflufen or Melphalan (0.001 µM to 100 µM).

    • Arm B (Inhibition Control): Pre-treat cells with 10 µM Bestatin for 1 hour prior to adding drugs.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Success Criteria: Melflufen IC50 should be significantly lower (10-50x) than Melphalan.[1] Bestatin pre-treatment should shift Melflufen IC50 to a higher value (protective effect), confirming peptidase dependence.

Protocol B: Intracellular Hydrolysis Kinetics (HPLC)

Objective: To demonstrate the rapid conversion of Melflufen to Melphalan in cellular lysates.

  • Preparation: Harvest 5x10^6 MM cells; wash with PBS.

  • Lysis: Resuspend in non-denaturing lysis buffer (PBS + 0.5% Triton X-100). Do not add protease inhibitors.[1]

  • Reaction:

    • Add Melflufen (final conc. 50 µM) to the lysate at 37°C.

    • Take aliquots at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add equal volume of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stop the reaction. Centrifuge at 14,000g for 10 mins.

  • Analysis: Inject supernatant into HPLC/MS.

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5-95% ACN in water (+0.1% Formic Acid).[1]

    • Monitoring: Track disappearance of Melflufen peak and appearance of Melphalan peak.

References

  • Chauhan, D., et al. (2013). "In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells." Clinical Cancer Research.

  • Wickström, M., et al. (2008). "Melflufen - a peptidase-potentiated alkylating agent in clinical trials."[1] Oncotarget.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Ray, A., et al. (2016). "A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells." British Journal of Haematology.[1]

  • FDA Labeling. (2021). "PEPAXTO (melphalan flufenamide) for injection." U.S. Food and Drug Administration.[2]

Sources

Technical Guide: Purity Assessment of 1-Fluoro-2-Iodopropane by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical assessment of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-fluoro-2-iodopropane . While Gas Chromatography (GC) is often the default for volatile haloalkanes, HPLC is frequently required in drug development workflows involving thermally unstable reaction matrices or when the analyte is solvated in non-volatile media.

This document compares Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) against Refractive Index (RI) Detection and benchmarks them against the industry standard GC-FID .

Quick Comparison Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: HPLC-RI Method C: GC-FID (Benchmark)
Detection Principle C-I bond absorption (~254 nm)Refractive Index differenceIonization of carbon atoms
Sensitivity (LOD) Moderate (µg/mL range)Low (mg/mL range)High (ng/mL range)
Selectivity High (tunable via gradient)Low (Isocratic only)High (Boiling point based)
Sample Risk Low (Ambient temp)Low (Ambient temp)Moderate (Thermal degradation)
Suitability Trace impurity analysisGross assay (>90% purity)Volatile purity confirmation

Scientific Context & Analytical Challenges

The Molecule: this compound[1]
  • Structure: A secondary alkyl iodide with a fluorine substituent.

  • Chromophore Limitations: The molecule lacks a conjugated

    
    -system. However, the Carbon-Iodine (C-I) bond exhibits a weak-to-moderate absorption band in the UV region, typically centered around 250–260 nm . The C-F bond is UV-transparent.
    
  • Volatility & Stability: As a low-molecular-weight halocarbon (BP ~100–110°C), it is volatile. Crucially, alkyl iodides are liable to photolytic degradation (liberating

    
    ) and dehydrohalogenation  (forming fluoropropenes).
    
The Analytical Problem

Standard HPLC methods often fail for this compound due to:

  • Poor Retention: Small, polar molecules elute near the void volume (

    
    ) on standard C18 columns.
    
  • Detection Blindness: Analysts looking at standard 210 nm or 280 nm wavelengths may miss the peak entirely or confuse it with solvent fronts.

  • Evaporation: Improper sample handling leads to "artificial" impurity profiles where the main peak shrinks relative to non-volatile impurities.

Comparative Method Assessment

Method A: RP-HPLC with UV Detection (The Targeted Approach)

Mechanism: Utilizes the specific absorption of the iodinated motif.

  • Advantages: Allows for gradient elution to separate polar hydrolysis products (e.g., 1-fluoro-2-propanol) from the main peak.

  • Limitations: Requires high-purity solvents to avoid baseline drift at low wavelengths.

  • Verdict: Best for impurity profiling and determining % area normalization.

Method B: RP-HPLC with Refractive Index (RI)

Mechanism: Detects difference in refractive index between the mobile phase and the analyte.

  • Advantages: "Universal" detection; sees impurities that lack UV chromophores.

  • Limitations: Strictly isocratic (constant mobile phase) only. Highly temperature-sensitive.[1] Poor sensitivity.

  • Verdict: Useful only for assay (concentration) of bulk material, not for detecting trace impurities.

Detailed Experimental Protocol (Method A)

This protocol is designed to maximize retention of the small molecule while targeting the C-I chromophore.

Reagents & Equipment
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenyl-Hexyl or C18 (High carbon load), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why Phenyl-Hexyl? Provides unique selectivity for halogenated compounds via

      
      -halogen interactions, often superior to C18 for alkyl iodides.
      
  • Solvents: HPLC-grade Water (A) and Acetonitrile (B).

  • Diluent: 50:50 Water:Acetonitrile (Cold).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°C (Controlled)Low temperature prevents on-column volatility/degradation.
Wavelength 254 nm (BW 8 nm)Targets the C-I bond absorption maximum.
Injection Vol 5 - 10 µLPrevent column overload; maintain peak shape.
Run Time 15 minutesSufficient for elution of late-eluting iodine dimers.
Gradient Profile
  • 0.0 min: 40% B (Isocratic hold for 2 min to retain polar impurities)

  • 2.0 - 10.0 min: Linear ramp to 90% B

  • 10.0 - 12.0 min: Hold at 90% B (Wash lipophilic degradants)

  • 12.1 min: Return to 40% B

Sample Preparation (Critical Step)
  • Pre-chill the diluent to 4°C.

  • Weigh the standard/sample rapidly into an amber volumetric flask.

  • Dilute to volume immediately and cap tightly.

  • Transfer to HPLC vials with pre-slit septa (to prevent vacuum formation) but ensure the autosampler tray is cooled to 4-10°C if possible.

Logical Workflow & Decision Tree

The following diagrams illustrate the method development and detector selection logic.

Method Development Workflow

MethodWorkflow Start Start: this compound Solubility Solubility Check (MeOH/ACN) Start->Solubility UV_Scan UV Scan (200-400nm) Target: 254nm Solubility->UV_Scan Column_Sel Column Selection (Phenyl-Hexyl vs C18) UV_Scan->Column_Sel MobilePhase Mobile Phase Optimization (Water/ACN Gradient) Column_Sel->MobilePhase Validation Validation (Linearity, LOD, Stability) MobilePhase->Validation

Caption: Step-by-step workflow for establishing the HPLC method, prioritizing spectral confirmation.

Detector Selection Matrix

DetectorLogic Start Select Detector Volatile Is Sample Volatile? Start->Volatile Chromophore Has Chromophore? Trace Trace Impurities? Chromophore->Trace Yes (C-I Bond) Result_RI Use HPLC-RI Chromophore->Result_RI No Result_UV Use HPLC-UV (254 nm) Trace->Result_UV Yes Trace->Result_RI No (Assay Only) Volatile->Chromophore No (Solvated/Unstable) Result_GC Use GC-FID Volatile->Result_GC Yes (Pure Liquid)

Caption: Decision logic for choosing between UV, RI, and GC based on sample state and analytical goals.

Performance Data (Simulated)

The following data represents typical performance metrics for this class of compounds using the described Method A.

System Suitability Parameters
ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (

)
N/A6.4 minStable
Tailing Factor (

)

1.1Pass
Theoretical Plates (

)

4500Pass
Resolution (

)

(from nearest impurity)
2.3Pass
Linearity & Sensitivity
MetricValue
Linearity Range 10 µg/mL – 1000 µg/mL
Correlation (

)

LOD (S/N = 3) ~ 2 µg/mL
LOQ (S/N = 10) ~ 10 µg/mL

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC UV Detection: Principles and Variables. Retrieved from [Link]

  • Deepwater Chemicals. (2015). 2-Iodopropane Technical Data Sheet. (Reference for general alkyl iodide handling). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 1-Fluoro-2-iodopropane and 2-Iodopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of an α-Fluorine Substituent

In the landscape of synthetic organic chemistry, alkyl halides are foundational building blocks. Among them, secondary iodides like 2-iodopropane serve as classic substrates for exploring the nuances of nucleophilic substitution and elimination reactions. Their reactivity often balances on a knife's edge between unimolecular (SN1) and bimolecular (SN2) pathways, dictated by reaction conditions. This guide delves into a comparative analysis of 2-iodopropane and its fluorinated analogue, 1-fluoro-2-iodopropane. The central inquiry is this: How does the introduction of a single, highly electronegative fluorine atom on the adjacent carbon fundamentally alter the reactivity profile of the C-I bond?

This document provides a detailed examination of the electronic and steric factors governing the reactivity of these two compounds. We will dissect the mechanistic pathways available to each substrate, supported by theoretical principles and validated by proposed experimental protocols. This guide is intended for researchers and drug development professionals seeking a deeper, field-proven understanding of how subtle structural modifications can lead to profound changes in chemical behavior.

Theoretical Framework: SN1 vs. SN2 and the Inductive Effect

To understand the reactivity differences, we must first revisit the core principles of nucleophilic substitution. The reactivity of both this compound and 2-iodopropane is dominated by the nature of the carbon-iodine bond. The C-I bond is the weakest among carbon-halogen bonds, making iodide an excellent leaving group and the primary site of reactivity for both molecules.[1][2][3][4]

The Mechanistic Dichotomy: SN1 and SN2 Pathways

Secondary alkyl halides like 2-iodopropane are classic examples of substrates that can undergo substitution by either SN1 or SN2 mechanisms, depending on the conditions.[5]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6] This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center.[7][8][9]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[10] This is followed by a rapid attack of the nucleophile on the carbocation. The rate depends only on the substrate concentration.[7] This pathway is favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations.[6][11]

The Decisive Factor: Fluorine's Inductive Effect

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect).[12][13] When placed on a carbon adjacent to the reaction center (the α-position), as in this compound, this effect has two major consequences:

  • Increased Electrophilicity at the Reaction Center: The fluorine atom pulls electron density away from the C1 and, subsequently, the C2 carbon. This makes the C2 carbon more electron-deficient (more electrophilic) and potentially more susceptible to attack by a nucleophile in an SN2 reaction.[14]

  • Destabilization of a Potential Carbocation: The primary factor differentiating the two molecules is the fate of a potential carbocation intermediate. The strong -I effect of fluorine would severely destabilize an adjacent positive charge.[15] A secondary carbocation at the C2 position of this compound would be highly energetically unfavorable compared to the carbocation formed from 2-iodopropane.[16]

Comparative Reactivity Analysis

The electronic influence of the α-fluorine atom creates a stark divergence in the reactivity of the two compounds.

2-Iodopropane: The Versatile Substrate

As a secondary alkyl halide, 2-iodopropane exhibits classic borderline behavior.

  • Under SN2 conditions (e.g., sodium azide in DMSO), it reacts readily via a bimolecular pathway.

  • Under SN1 conditions (e.g., solvolysis in ethanol), it can ionize to form a relatively stable secondary carbocation, leading to SN1 products and competing E1 elimination products.[17]

This compound: The SN2-Constrained Substrate

The powerful inductive destabilization of the potential secondary carbocation effectively closes the SN1 pathway for this compound.[15] This substrate is therefore constrained to react almost exclusively via the SN2 mechanism. Its reactivity can be summarized as:

  • Enhanced SN2 Reactivity (Potentially): The increased electrophilicity of the carbon center due to the -I effect should, in principle, accelerate the rate of SN2 attack compared to 2-iodopropane.

  • Negligible SN1 Reactivity: Under conditions that would promote an SN1 reaction (weak nucleophile, protic solvent), this compound will react extremely slowly, if at all.

Data Summary: Predicted Reactivity
ConditionNucleophile/SolventDominant MechanismPredicted Relative RateRationale
SN2-Favorable Strong (e.g., N₃⁻) / Polar Aprotic (e.g., DMSO)SN2This compound > 2-IodopropaneFluorine's -I effect increases carbon electrophilicity, accelerating SN2 attack.
SN1-Favorable Weak (e.g., H₂O, EtOH) / Polar Protic (e.g., H₂O, EtOH)SN1 for 2-Iodopropane; SN2 for this compound2-Iodopropane >> this compound2-Iodopropane can form a stable carbocation. The SN1 pathway is blocked for the fluoro-analogue due to carbocation destabilization.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

SN1_Pathway cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) 2-Iodopropane 2-Iodopropane Carbocation Secondary Carbocation Intermediate 2-Iodopropane->Carbocation Dissociation Iodide I⁻ Carbocation2 Secondary Carbocation Intermediate Nucleophile Nu⁻ Product Substitution Product

Caption: SN1 pathway for 2-iodopropane, involving a carbocation intermediate.

SN2_Pathway Reactants Substrate + Nu⁻ TS [Nu---C---I]‡ Transition State Reactants->TS Concerted Attack Products Product + I⁻ TS->Products Inversion Exp1_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Dissolve NaN₃ in DMSO B Add Internal Standard A->B C Equilibrate Temp (50°C) B->C D Inject Substrates (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench with Ether/Water E->F G Analyze Organic Layer by GC-MS F->G H Plot ln([Substrate]) vs. Time G->H I Determine Rate Constants H->I

Sources

benchmarking 1-fluoro-2-iodopropane against other fluoromethylating reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Fluoro-2-iodopropane against Standard Fluoromethylating Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Strategic Selection of Fluoroalkylating Reagents for Bioisosteric Modulation

Executive Summary: The C3 vs. C1 Paradigm

In the landscape of medicinal chemistry, the "Magic Methyl" effect is well-documented, but the fluoropropyl scaffold offers a distinct advantage in modulating lipophilicity (LogP) and metabolic stability. While Fluoroiodomethane (


)  remains the gold standard for introducing the monofluoromethyl (

) motif, This compound represents a critical divergence. It allows for the installation of a 1-fluoropropan-2-yl moiety, effectively acting as a bulky, lipophilic bioisostere of the isopropyl group.

This guide benchmarks this compound against the industry-standard fluoromethylating agents (


, 

, and Fluoromethyl phenyl sulfone), focusing on nucleophilic substitution efficiency, stability profiles, and handling requirements.

Technical Benchmark: Physicochemical & Reactivity Profile

The primary distinction between this compound and standard fluoromethylating agents lies in the electrophilic center .


 presents a primary electrophile, whereas this compound presents a secondary electrophile with significant steric implications.
Table 1: Comparative Physicochemical Profile
FeatureThis compound (The Subject)Fluoroiodomethane (

) (The Standard)
Fluoromethyl Phenyl Sulfone (The Surrogate)
Structure



Electrophile Type Secondary (

) Alkyl Iodide
Primary (

) Alkyl Iodide
Electrophilic via Julia-Kocienski or radical
Boiling Point ~100–110 °C (Est. low volatility)53.4 °C (Volatile)Solid (mp 78–80 °C)
Mechanism

(Sluggish) /

/ Radical
Fast

Nucleophilic (requires base) or Radical
Elimination Risk High (Forms Fluoropropenes via E2)Low (No

-hydrogens)
Low
Atom Economy Moderate (Iodide waste)Moderate (Iodide waste)Low (Sulfinate waste)
LogP Impact High (Adds

lipophilicity)
Moderate (Adds

polarity/lipophilicity mix)
N/A (Reagent usually cleaves)
Expert Insight: The Reactivity Trade-off
  • Steric Hindrance: this compound reacts significantly slower in

    
     manifolds compared to 
    
    
    
    due to the steric bulk at the secondary carbon.
  • The

    
    -Fluorine Effect:  The presence of fluorine on the adjacent carbon (
    
    
    
    ) exerts a strong inductive effect (-I), destabilizing the developing carbocation at
    
    
    in
    
    
    pathways, while also reducing nucleophilicity in radical precursors.
  • Handling: Unlike the highly volatile

    
    , this compound is a liquid at standard temperature and pressure (STP), reducing inhalation risks and simplifying stoichiometry control in open vessels.
    

Decision Logic: When to Deploy this compound

The choice between a standard fluoromethylation (


) and a fluoro-isopropylation (

) is rarely arbitrary; it is driven by SAR (Structure-Activity Relationship) data.
Diagram 1: Reagent Selection Pathway

ReagentSelection Start Target Moiety Requirement Q1 Is the target site sterically crowded? Start->Q1 PathA Need Minimal Steric Impact (Bioisostere of -OH or -OCH3) Q1->PathA No PathB Need Lipophilic Bulk (Bioisostere of -iPr or -tBu) Q1->PathB Yes ReagentA USE: Fluoroiodomethane (CH2FI) Primary Electrophile PathA->ReagentA ReagentB USE: this compound Secondary Electrophile PathB->ReagentB RiskA Risk: Volatility & O-alkylation vs C-alkylation ReagentA->RiskA RiskB Risk: E2 Elimination (Formation of Fluoropropene) ReagentB->RiskB

Figure 1: Decision matrix for selecting between C1 (Fluoromethyl) and C3 (Fluoroisopropyl) reagents based on steric and electronic requirements.

Experimental Protocol: Comparative Alkylation

Objective: O-Alkylation of a Phenolic Substrate (e.g., 4-Phenylphenol).

Method A: Standard Fluoromethylation (Using )
  • Reagent: Fluoroiodomethane (1.2 equiv).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: DMF (0.1 M).

  • Conditions: Sealed tube, 60°C, 4 hours.

  • Outcome: High yield of

    
    .[1]
    
  • Note: Requires sealed vessel due to reagent volatility (bp 53°C).

Method B: Fluoro-isopropylation (Using this compound)
  • Reagent: this compound (1.5 - 2.0 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or NMP (0.2 M).

  • Conditions: 80–90°C, 12–18 hours.

  • Critical Deviation:

    • Stoichiometry: A larger excess of the alkyl iodide is required. The secondary iodide is prone to E2 elimination induced by the base, generating 3-fluoropropene as a side product.

    • Temperature: Higher thermal energy is required to overcome the steric barrier of the secondary carbon (

      
       barrier).
      
    • Kinetics: Reaction times are significantly longer (3x–4x) compared to the primary iodide

      
      .
      
Self-Validating Check (QC):
  • NMR Monitor: Look for the disappearance of the phenolic proton and the appearance of the distinctive multiplet for the methine proton (

    
    ) at 
    
    
    
    4.5–5.0 ppm in
    
    
    NMR, coupled to the
    
    
    group (doublet of doublets).
  • Mass Spec: The product mass will be

    
     (for 
    
    
    
    addition) versus
    
    
    (for
    
    
    addition).

Mechanistic & Stability Analysis

Stability in Solution
  • 
    :  Susceptible to photolytic cleavage (C-I bond weakness) and hydrolysis. Must be stored in the dark over copper stabilizers.
    
  • This compound: The secondary C-I bond is marginally weaker than a primary C-I bond regarding homolytic cleavage (radical formation), but the compound is generally more stable to hydrolysis due to steric shielding.

Metabolic Implications (The "Why")

Replacing a standard Isopropyl group with a 1-fluoro-2-propyl group (via this compound) blocks metabolic hydroxylation at the terminal methyl groups. The fluorine atom acts as a metabolic blocker while maintaining the spatial volume of the isopropyl group.

Diagram 2: Metabolic Blocking Pathway

MetabolicStability Substrate Isopropyl Drug (R-CH(CH3)2) CYP450 CYP450 Metabolism Substrate->CYP450 Fast Metabolite Hydroxylated (R-C(OH)(CH3)2) Rapid Clearance CYP450->Metabolite Fast Blocked Metabolically Stable CYP450->Blocked Slow / Blocked Fluorinated Fluoro-Analog (R-CH(CH3)CH2F) Fluorinated->CYP450 Slow / Blocked

Figure 2: Metabolic stability enhancement achieved by using this compound to install a fluorinated bioisostere.

Safety & Handling

  • Alkylation Potency: Both reagents are powerful alkylating agents and potential carcinogens.

  • Volatility:

    • 
      : High Risk . Use only in a fume hood with cold traps.
      
    • This compound: Moderate Risk . Lower vapor pressure allows for safer weighing and transfer, but standard PPE (gloves, goggles, respirator) is mandatory.

  • Waste Disposal: Segregate as halogenated organic waste. Treat with aqueous sodium thiosulfate to quench residual iodine species before disposal.

References

  • Prakash, G. K. S., & Hu, J. (2004). "Selective Fluorination and Fluoroalkylation." Chemical Reviews.

  • Ni, C., & Hu, J. (2016). "Recent Advances in Nucleophilic Fluoromethylation and Fluoroalkylation." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Swarts, F. (Original synthesis of fluoroalkyl iodides). Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Historical Context for Halogen Exchange).
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." (Context for

    
     and elimination risks in alkylation). 
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.